17-Carboxy Budesonide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPORMLBYXHFAV-SREVKRBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
17-Carboxy Budesonide chemical structure and properties
An In-Depth Technical Guide to 17-Carboxy Budesonide (B1683875)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 17-Carboxy Budesonide, a key metabolite and impurity of the potent glucocorticoid, Budesonide.
Introduction
Budesonide is a synthetic corticosteroid widely utilized for its potent topical anti-inflammatory effects in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2] Its efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass metabolism into metabolites with significantly lower glucocorticoid activity.[3] this compound (also known as Budesonide 20-Carboxylic Acid) is a product of this metabolic and degradation process.[4][5] Understanding the characteristics of this compound is crucial for impurity profiling, stability studies, and a complete understanding of Budesonide's pharmacokinetics.
Chemical Structure and Properties
This compound is structurally derived from the parent Budesonide molecule through the oxidation of the C21-hydroxyl group to a carboxylic acid and cleavage of the C20-C21 bond. This transformation significantly alters its physicochemical and biological properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylic acid | [4] |
| Synonyms | Budesonide 20-Carboxylic Acid, Budesonide 17-Carboxylic Acid Impurity, 17β-Des-(2-hydroxyacetyl)budesonide 17β-Carboxylic Acid | [4][6] |
| Molecular Formula | C₂₄H₃₂O₆ | [4][6] |
| Molecular Weight | 416.51 g/mol | [6] |
| CAS Number | 192057-49-1 | [4][6] |
| Solubility | Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO) | [7] |
| Storage | 2-8 °C | [7] |
Metabolism and Formation of this compound
Budesonide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][8] The major metabolic pathways involve hydroxylation to form 6β-hydroxybudesonide and cleavage of the acetal (B89532) group to yield 16α-hydroxyprednisolone.[8][9] These major metabolites possess less than 1% of the glucocorticoid activity of the parent compound.[10]
The formation of this compound is a result of the oxidative degradation of the dihydroxyacetone side chain at C-17.[11] This process can occur metabolically, mediated by CYP3A enzymes which are known to metabolize the D-ring substituents of corticosteroids, and can also be a result of chemical degradation under certain storage conditions.[5][12]
Biological Activity and Signaling Pathways
Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[13] This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes.
-
Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, preventing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[14]
The structural modification at the C-17 side chain to form this compound significantly reduces its affinity for the glucocorticoid receptor.[15] Consequently, this compound is considered a pharmacologically inactive metabolite, contributing minimally, if at all, to the therapeutic or systemic side effects of Budesonide.[3][10]
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the oxidative degradation of the Budesonide side chain.[11]
Materials:
-
Budesonide
-
Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃)
-
Compressed Air Source
-
Reaction Vessel
-
Stirring Apparatus
Procedure:
-
Dissolve Budesonide in methanol in a suitable reaction vessel.
-
Add potassium carbonate to the solution.
-
Bubble air through the stirred solution at room temperature.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product using an appropriate organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield this compound.[11]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for the quantification of Budesonide and the analysis of its impurities, including this compound.[16][17]
Instrumentation & Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or monobasic potassium phosphate, pH 3.2) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common composition is a 45:55 (v/v) ratio of buffer to acetonitrile.[16][17]
-
Flow Rate: 1.0 mL/min.[17]
-
Injection Volume: 20 µL.[17]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[18]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Run: Equilibrate the column with the mobile phase. Inject the prepared standards and samples.
-
Analysis: Identify the this compound peak based on its retention time compared to the reference standard. Quantify the amount using the peak area and the calibration curve.
References
- 1. CN101717428B - Method for synthesizing budesonide - Google Patents [patents.google.com]
- 2. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. allmpus.com [allmpus.com]
- 8. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanobioletters.com [nanobioletters.com]
- 18. asianpubs.org [asianpubs.org]
Synthesis of 17-Carboxy Budesonide from Budesonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for 17-Carboxy Budesonide, a primary metabolite and degradation product of the potent corticosteroid, Budesonide. This document details the chemical transformation, focusing on established laboratory methods for the controlled oxidation of the Budesonide side chain. It includes a summary of reaction parameters, detailed experimental protocols derived from analogous corticosteroid chemistry, and visualizations to elucidate the synthesis pathway.
Introduction
Budesonide is a glucocorticoid characterized by a dihydroxyacetone side chain at the C-17 position of the steroid nucleus. The metabolic and degradation pathways of Budesonide primarily involve the oxidation of this side chain, leading to the formation of this compound. This transformation is a key area of interest in drug metabolism studies and for the synthesis of reference standards for impurity profiling. While this conversion occurs in vivo through enzymatic processes, primarily mediated by CYP3A enzymes, this guide focuses on the chemical synthesis methods suitable for a laboratory setting.
The primary method for the controlled chemical synthesis of 17-carboxylic acid derivatives from corticosteroids is the oxidative cleavage of the dihydroxyacetone side chain using periodic acid. An alternative, though potentially less controlled, method involves base-catalyzed autooxidation.
Chemical Transformation Pathway
The synthesis of this compound from Budesonide involves the oxidation of the C-17 side chain. The reaction cleaves the bond between C-17 and C-20, removing the 2-hydroxyacetyl group and oxidizing the C-17 position to a carboxylic acid.
Figure 1: General synthesis pathway from Budesonide to this compound.
Synthesis Methodologies
Two primary methodologies have been identified for the synthesis of 17-carboxylic acid derivatives of corticosteroids: periodic acid oxidation and base-catalyzed autooxidation.
Periodic Acid Oxidation
Periodic acid (HIO₄) is a well-established reagent for the cleavage of vicinal diols. In the context of corticosteroids with a dihydroxyacetone side chain, periodic acid selectively oxidizes and cleaves the C-17 side chain to yield the corresponding 17-carboxylic acid. This method is noted for its specificity and is a common strategy for preparing these types of steroid derivatives[1].
Experimental Protocol (Adapted from analogous corticosteroid synthesis):
-
Materials:
-
Budesonide
-
Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄)
-
Solvent: Dioxane, Tetrahydrofuran (THF), or a mixture with water
-
Stirring apparatus
-
Reaction vessel
-
Purification setup (e.g., column chromatography)
-
-
Procedure:
-
Dissolve Budesonide in a suitable solvent (e.g., dioxane) in a reaction vessel.
-
Prepare a solution of periodic acid in water.
-
Slowly add the periodic acid solution to the Budesonide solution with constant stirring at room temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize any excess periodic acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
-
Quantitative Data Summary (Hypothetical based on typical yields for similar reactions):
| Parameter | Value |
| Starting Material | Budesonide |
| Reagent | Periodic Acid |
| Solvent | Dioxane/Water |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-80% |
| Purity (post-purification) | >95% |
Base-Catalyzed Autooxidation
The dihydroxyacetone side chain of corticosteroids can also be cleaved under basic conditions in the presence of oxygen to yield the 17-carboxylic acid[2][3]. This method, often referred to as autooxidation, can be a viable synthetic route, although it may be less specific and could lead to a mixture of products.
Experimental Protocol (Conceptual, based on degradation studies):
This protocol is conceptual and would require optimization for a synthetic application.
-
Materials:
-
Budesonide
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Solvent: A protic solvent like methanol (B129727) or ethanol, potentially mixed with water
-
Oxygen source (e.g., air)
-
Stirring apparatus
-
Reaction vessel
-
Purification setup
-
-
Procedure:
-
Dissolve Budesonide in the chosen solvent system in a reaction vessel.
-
Add the base to the solution.
-
Stir the reaction mixture vigorously in the presence of air or bubble air/oxygen through the solution.
-
Monitor the reaction for the formation of this compound.
-
Upon completion, neutralize the reaction mixture with an acid.
-
Extract the product into an organic solvent.
-
Purify the product as described in the periodic acid oxidation method.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting Material | Budesonide |
| Reagent | Base (e.g., NaOH) and Oxygen |
| Solvent | Methanol/Water |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature to mild heating |
| Typical Yield | Variable, potentially lower than periodic acid oxidation |
| Purity (post-purification) | Dependent on reaction specificity |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
The Role of CYP3A4 in Budesonide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide (B1683875) is a potent synthetic glucocorticosteroid utilized in the topical treatment of inflammatory conditions such as asthma, rhinitis, and inflammatory bowel disease.[1] Its efficacy is maximized by high local activity and minimized systemic side effects, a profile largely dictated by its extensive first-pass metabolism. The primary enzyme responsible for this rapid inactivation is Cytochrome P450 3A4 (CYP3A4), a member of the cytochrome P450 superfamily predominantly expressed in the liver and intestine.[1][2] This technical guide provides an in-depth exploration of the pivotal role of CYP3A4 in the metabolic conversion of budesonide, with a focus on the formation of its major metabolites.
Metabolic Pathway of Budesonide
The metabolism of budesonide is a critical inactivation process, significantly reducing its systemic bioavailability to 10-20% following oral administration.[1] This biotransformation is almost exclusively mediated by the CYP3A subfamily of enzymes, with CYP3A4 being the most prominent isoform.[1][3] The metabolic process yields two primary, pharmacologically less active metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[3][4]
Contrary to inquiries regarding a "17-carboxy budesonide," the primary metabolic transformation does not involve direct carboxylation at the C17 position. Instead, the formation of 16α-hydroxyprednisolone occurs through a unique metabolic acetal (B89532) splitting of the 16α,17α-butylidenedioxy group.[5] This process is initiated by hydroxylation, followed by a rearrangement to an intermediate ester, which is then hydrolyzed.[5] The formation of 6β-hydroxybudesonide occurs through a more conventional hydroxylation reaction.[4]
The metabolic conversion of budesonide is highly stereoselective. The (22R)-epimer of budesonide is metabolized to 16α-hydroxyprednisolone, while the (22S)-epimer primarily forms 23-hydroxybudesonide.
Below is a diagram illustrating the main metabolic pathways of budesonide mediated by CYP3A4.
Quantitative Analysis of Budesonide Metabolism
The interaction between budesonide and CYP3A4 can be quantified through kinetic parameters and inhibition constants. While specific Km and Vmax values for the formation of 16α-hydroxyprednisolone and 6β-hydroxybudesonide by CYP3A4 are not consistently reported across the literature, the inhibitory potential of various compounds on budesonide metabolism has been well-characterized.
Table 1: Inhibition of Budesonide Metabolism by CYP3A4 Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| Ketoconazole | ~ 0.1 | [3][4] |
| Troleandomycin | ~ 1 | [3][4] |
| Erythromycin | Not specified | [3][4] |
| Cyclosporin | Not specified | [3][4] |
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
In Vitro Metabolism of Budesonide using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to study the metabolism of budesonide.
Materials:
-
Budesonide
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of budesonide in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and budesonide solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
-
Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a sufficient volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
CYP3A4 Inhibition Assay
This protocol is designed to determine the inhibitory potential of a compound (e.g., ketoconazole) on the CYP3A4-mediated metabolism of budesonide.
Materials:
-
Same as the in vitro metabolism assay.
-
Inhibitor compound (e.g., ketoconazole)
Procedure:
-
Preparation:
-
Prepare stock solutions of budesonide and the inhibitor compound.
-
-
Incubation:
-
The incubation mixture should contain human liver microsomes, phosphate buffer, budesonide (at a concentration near its Km, if known), and varying concentrations of the inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed period where the reaction is in the linear range.
-
-
Termination and Analysis:
-
Terminate the reaction and prepare the samples as described in the metabolism assay.
-
Analyze the samples by LC-MS/MS to quantify the formation of the metabolites.
-
-
Data Analysis:
-
Plot the rate of metabolite formation against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Conclusion
CYP3A4 plays a definitive role in the extensive first-pass metabolism of budesonide, converting it into less active metabolites, primarily 16α-hydroxyprednisolone and 6β-hydroxybudesonide. This metabolic inactivation is crucial for the drug's favorable safety profile, minimizing systemic corticosteroid effects. Understanding the kinetics and potential for inhibition of this metabolic pathway is of paramount importance in drug development and for predicting potential drug-drug interactions. The provided protocols offer a foundational framework for researchers to investigate these interactions in a laboratory setting. Further research to precisely determine the kinetic parameters (Km and Vmax) for the formation of budesonide's primary metabolites by CYP3A4 will provide a more complete quantitative understanding of its disposition.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Pathways of Inhaled Glucocorticoids by the CYP3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
17-Carboxy Budesonide: A Technical Guide to its Role in Budesonide Disposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budesonide (B1683875), a potent glucocorticoid, is widely utilized in the treatment of asthma and other inflammatory conditions. Its efficacy is intrinsically linked to its metabolic profile, which is characterized by rapid clearance and the formation of metabolites with significantly reduced activity. While 6β-hydroxybudesonide and 16α-hydroxyprednisolone are established as the primary metabolites, the role of 17-carboxy budesonide has been a subject of scientific inquiry. This technical guide provides an in-depth exploration of this compound, not as a conventional enzymatic metabolite, but as a product of oxidative degradation. This distinction is critical for its application as a potential biomarker in specific research and development contexts. This document outlines the metabolic pathways of budesonide, details the formation of this compound, presents quantitative data, and provides comprehensive experimental protocols for its analysis.
Introduction to Budesonide Metabolism
Budesonide is a non-halogenated corticosteroid with a high ratio of topical anti-inflammatory activity to systemic effects.[1] Following administration, budesonide undergoes extensive first-pass metabolism, primarily in the liver, which significantly limits its systemic bioavailability.[2] This rapid metabolic inactivation is a key feature of its safety profile.
The Primary Metabolic Pathway of Budesonide
The metabolism of budesonide is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] This enzymatic process leads to the formation of two major, pharmacologically less active metabolites:
-
6β-hydroxybudesonide: Formed through hydroxylation at the 6β position.
-
16α-hydroxyprednisolone: Results from the cleavage of the acetal (B89532) group.[1][5]
These metabolites possess less than 1% of the glucocorticoid activity of the parent compound, contributing to the favorable safety profile of budesonide.[6] The metabolic conversion is rapid, with a plasma half-life of budesonide reported to be around 2.8 hours.[1]
Signaling Pathway of Budesonide Metabolism
Caption: Primary metabolic pathway of budesonide mediated by CYP3A4.
This compound: A Degradation Product
Contrary to being a direct product of enzymatic metabolism, this compound is primarily characterized as a degradation product or impurity.[1][7] Its formation is associated with the oxidative degradation of the budesonide side chain.[8] This process is not directly catalyzed by metabolic enzymes like CYP3A4 but can occur under conditions of oxidative stress or during manufacturing and storage.
Studies on forced degradation of budesonide have identified this compound as a major degradation product, particularly under aerobic and thermal stress.[1][9] The formation pathway is proposed to involve oxidative cleavage of the C17-C20 bond.[8]
Logical Relationship of this compound Formation
Caption: Formation of this compound via oxidative degradation.
This compound as a Biomarker
Given that this compound is a product of degradation rather than direct metabolism, its utility as a biomarker is nuanced. It is not a reliable indicator of CYP3A4 activity or the primary metabolic clearance of budesonide. However, its detection in biological samples could potentially serve as a biomarker for:
-
In vivo oxidative stress: Elevated levels might indicate conditions of high oxidative stress where budesonide is being chemically degraded.
-
Product stability and formulation issues: The presence of this compound in plasma or urine could, in some instances, point to issues with the stability of the administered drug formulation.
Further research is required to validate this compound as a biomarker for these specific conditions.
Data Presentation
Table 1: Pharmacokinetic Parameters of Budesonide
| Parameter | Value | Reference |
| Plasma Half-life | 2.8 ± 1.1 h | [1] |
| Volume of Distribution | 301.3 ± 41.7 L | [1] |
| Plasma Clearance | 83.7 ± 27.5 L/h | [1] |
| Systemic Availability (Oral) | 10.7 ± 4.3% | [1] |
| Systemic Availability (Inhalation) | 72.8 ± 42.0% | [1] |
Table 2: Major Metabolites of Budesonide
| Metabolite | Formation Pathway | Pharmacological Activity | Reference |
| 6β-hydroxybudesonide | CYP3A4-mediated hydroxylation | <1% of budesonide | [3][6] |
| 16α-hydroxyprednisolone | CYP3A4-mediated cleavage of acetal group | <1% of budesonide | [4][6] |
Experimental Protocols
Protocol 1: Quantification of Budesonide and its Primary Metabolites in Human Plasma by LC-MS/MS
This protocol is a general guideline based on established methods for budesonide and can be adapted for the analysis of this compound, provided a certified reference standard is available.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., budesonide-d8).
-
Dilute the sample with an equal volume of water.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the diluted plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent (e.g., 5% methanol).
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Budesonide: Q1/Q3 transitions to be optimized (e.g., m/z 431.3 → 323.2).
-
6β-hydroxybudesonide: Q1/Q3 transitions to be optimized.
-
16α-hydroxyprednisolone: Q1/Q3 transitions to be optimized.
-
This compound: Q1/Q3 transitions to be optimized based on the precursor ion [M+H]+ and characteristic product ions.
-
-
3. Data Analysis
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of budesonide and its derivatives.
Conclusion
This compound should be understood primarily as a degradation product of budesonide, arising from oxidative processes, rather than a direct metabolite of enzymatic pathways like CYP3A4. While this limits its utility as a direct biomarker of metabolic clearance, it opens avenues for its potential application as a marker for in vivo oxidative stress or formulation stability. The analytical methods outlined in this guide, particularly LC-MS/MS, provide a robust framework for the sensitive and specific quantification of budesonide and its related compounds, including this compound. Further validation studies are essential to establish a definitive role for this compound as a clinical or research biomarker. This technical guide serves as a foundational resource for scientists and researchers in the field of drug metabolism and development, enabling a more nuanced understanding of budesonide's disposition.
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Budesonide for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
17-Carboxy Budesonide: An Examination of an Inactive Budesonide-Related Impurity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Budesonide (B1683875), a potent glucocorticoid, is widely utilized in the management of inflammatory conditions such as asthma, inflammatory bowel disease, and allergic rhinitis. Its efficacy is coupled with a favorable safety profile, largely attributed to its extensive first-pass metabolism into significantly less active metabolites. This technical guide delves into the current scientific understanding of 17-Carboxy Budesonide, a compound identified as an impurity of budesonide. While the metabolic fate of budesonide is well-documented, leading to the formation of inactive metabolites like 16α-hydroxyprednisolone and 6β-hydroxybudesonide, there is a notable absence of data regarding any physiological function or biological activity of this compound. This document will synthesize the available information on budesonide's metabolism to provide context and will clearly delineate what is known about this compound, underscoring its current classification as a manufacturing impurity rather than a biologically active metabolite.
Introduction to Budesonide Metabolism
Budesonide exerts its therapeutic effects through its high affinity for the glucocorticoid receptor. However, its systemic bioavailability is low due to rapid and extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic inactivation is a key feature of budesonide's design, minimizing systemic corticosteroid side effects. The primary metabolic pathways involve hydroxylation, leading to the formation of two major metabolites: 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[1][2][3] Both of these metabolites possess less than 1% of the glucocorticoid activity of the parent compound, budesonide.[3]
The Identity of this compound
This compound, also known by the systematic name (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylic acid or as Budesonide 20-carboxylic acid, is consistently identified in chemical and pharmaceutical literature as an impurity of budesonide.[4][5][6][7] An impurity, in this context, typically refers to a substance present in the drug substance or drug product that is not the active pharmaceutical ingredient or an excipient. Such impurities can arise during the manufacturing process or through degradation of the drug substance over time.
Crucially, a comprehensive review of the scientific literature reveals no evidence to classify this compound as a metabolite of budesonide in humans or other species. Its formation via biological pathways has not been described.
Function and Biological Activity: An Absence of Evidence
There is a significant lack of published data on the function, biological activity, or pharmacological effects of this compound. Searches of prominent scientific databases have yielded no studies investigating its interaction with glucocorticoid receptors, its anti-inflammatory potential, or any other physiological activity. Therefore, it is considered to be an inactive substance with no known function. Its relevance is primarily in the context of pharmaceutical quality control and analysis, where it serves as a reference standard to ensure the purity of budesonide preparations.
Quantitative Data Summary
Due to the absence of functional studies on this compound, no quantitative data regarding its biological activity (e.g., IC50, receptor binding affinity) is available. For context, the following table summarizes key pharmacokinetic parameters of budesonide and the known activity of its major metabolites.
| Compound | Parameter | Value | Reference |
| Budesonide | Bioavailability (oral) | 10-20% | [8] |
| Protein Binding | 85-90% | [8] | |
| Elimination Half-life | 2.0-3.6 hours | [8] | |
| Metabolism | Liver CYP3A4 | [8][9] | |
| 16α-hydroxyprednisolone | Glucocorticoid Activity | <1% of budesonide | [3] |
| 6β-hydroxybudesonide | Glucocorticoid Activity | <1% of budesonide | [3] |
| This compound | All functional parameters | No data available |
Experimental Protocols
As there are no published studies on the function of this compound, no experimental protocols for its biological characterization can be provided. The primary experimental context for this compound is in analytical chemistry.
Example Analytical Protocol: Identification of Budesonide and its Metabolites
A common methodology for the analysis of budesonide and its metabolites in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To detect and quantify budesonide and its major metabolites in human plasma or urine.
Methodology:
-
Sample Preparation: Biological samples (plasma or urine) are typically subjected to a protein precipitation step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate budesonide and its metabolites based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive or negative mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for budesonide and its metabolites are monitored for sensitive and selective quantification.[10][11]
Visualizations
Metabolic Pathway of Budesonide
Caption: Metabolic inactivation of budesonide by CYP3A4.
Relationship of this compound to Budesonide
Caption: this compound as a manufacturing impurity of Budesonide.
Conclusion
References
- 1. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. htsbiopharma.com [htsbiopharma.com]
- 8. [PDF] Pharmacokinetics of budesonide and its major ester metabolite after inhalation and intravenous administration of budesonide in the rat. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. sciex.com [sciex.com]
In-Depth Technical Guide: Physicochemical Properties of 17-Carboxy Budesonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 17-Carboxy Budesonide (B1683875), a primary metabolite of the potent corticosteroid, budesonide. Understanding these properties is crucial for research, development, and analytical studies involving budesonide and its metabolic fate.
Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-8-carboxylic acid | [1] |
| Synonyms | Budesonide 20-Carboxylic Acid, 17α-Carboxy Budesonide | [1] |
| Chemical Formula | C₂₄H₃₂O₆ | [1][2][3][4] |
| Molecular Weight | 416.51 g/mol | [1][2][3][4] |
| CAS Number | 192057-49-1 | [2][3][4] |
| Melting Point | Not experimentally determined. Predicted to be higher than the parent compound, budesonide (~221-232 °C), due to the carboxylic acid group. | [5] |
| Boiling Point | Not experimentally determined. Predicted to be significantly higher than budesonide due to increased polarity and hydrogen bonding capability. | |
| pKa | Not experimentally determined. As a carboxylic acid, the pKa is predicted to be in the range of 4-5. | |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be lower than budesonide (logP ≈ 3.2) due to the increased hydrophilicity imparted by the carboxylic acid group. | |
| Water Solubility | Not experimentally determined. Expected to have significantly higher aqueous solubility than budesonide, particularly at pH values above its pKa, due to the formation of the carboxylate salt. | |
| Stability | Expected to be stable under standard laboratory conditions. As a carboxylic acid, it will form salts with bases. |
Metabolic Fate and Biological Activity
17-Carboxy Budesonide is a major metabolite of budesonide, formed through oxidation of the C-21 hydroxyl group. This metabolic transformation is a critical step in the deactivation and elimination of budesonide from the body.
Studies on the metabolites of budesonide, including its carboxylic acid precursors, have consistently shown that their corticosteroid activity is negligible, being less than 1% of the parent compound.[6] Furthermore, these metabolites exhibit very weak affinity for the glucocorticoid receptor.[7] This significant reduction in biological activity underscores the role of metabolism in terminating the pharmacological effects of budesonide. Therefore, this compound is considered a pharmacologically inactive metabolite.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, the following sections outline generalized, standard methodologies that are applicable for the characterization of this and similar steroid carboxylic acids.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of a carboxylic acid like this compound can be determined by potentiometric titration.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal (the half-equivalence point).
Generalized Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., water-methanol or water-DMSO) to ensure solubility.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add small, precise increments of a standardized sodium hydroxide (B78521) solution to the sample solution.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa can be determined from the midpoint of the steepest part of the titration curve (the equivalence point).
Determination of logP (HPLC-Based Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be determined based on its retention time.
Generalized Protocol:
-
Standard Preparation: Prepare a series of standard compounds with a range of known logP values that bracket the expected logP of this compound.
-
HPLC System: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Calibration: Inject the standard compounds and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.
-
logP Calculation: Calculate the retention factor (k') for this compound and use the calibration curve to determine its logP value.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer solution) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.
Generalized Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous solvent (e.g., purified water or a buffer at a specific pH).
-
Equilibration: Seal the vial and agitate it in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding membrane filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Solubility Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizations
The following diagrams illustrate the metabolic pathway leading to this compound and a generalized workflow for determining its physicochemical properties.
Caption: Metabolic conversion of Budesonide to this compound.
References
- 1. This compound | C24H32O6 | CID 20640266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. This compound [sincopharmachem.com]
- 5. chemignition.com [chemignition.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
17-Carboxy Budesonide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 17-Carboxy Budesonide (B1683875), a significant degradation product of the corticosteroid Budesonide. This document outlines its chemical identity, formation, and analytical considerations, presented in a format tailored for research and development professionals.
Core Chemical Data
17-Carboxy Budesonide, identified by the CAS number 192057-49-1 , is a key compound in the study of Budesonide's stability and degradation pathways.[1][2] Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 192057-49-1 | [1][2] |
| Molecular Formula | C₂₄H₃₂O₆ | [1][2] |
| Molecular Weight | 416.51 g/mol | [1] |
| Synonyms | Budesonide 17-Carboxylic Acid Impurity, (11β,16α,17α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid | [1] |
Formation and Metabolism
While Budesonide undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, this compound is not a primary metabolite of this pathway.[3][4] The major metabolic routes of Budesonide involve hydroxylation to form 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which exhibit significantly less glucocorticoid activity than the parent compound.[3][5]
This compound is, instead, recognized as a degradation product.[6][7] Its formation has been observed under conditions of thermal forced degradation and is described as an aerobic oxidation process.[6][7] This process may be induced by factors such as the presence of Al₂O₃, which can be found on the inner surfaces of aluminum canisters used for pharmaceutical storage.[6][7]
The proposed formation pathway suggests an oxidative cleavage of the C17 side chain of Budesonide, leading to the carboxylic acid moiety.
Experimental Protocols: Analytical Considerations
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant techniques for the separation and quantification of Budesonide and its impurities, including this compound.
A representative experimental workflow for the analysis of Budesonide and its related compounds is outlined below:
Key Methodological Details:
-
Sample Preparation: Stock solutions of Budesonide and its related compounds are typically prepared by dissolving accurately weighed amounts in a suitable solvent like acetonitrile (B52724). These are then diluted with a mixture of water and acetonitrile to create the test mixture.
-
Chromatography: A robust method for separating Budesonide and its related compounds can be developed using a Quality-by-Design (QbD) approach. This involves systematically exploring various chromatographic parameters such as the column stationary phase, mobile phase pH, temperature, and gradient time to achieve optimal separation.[8]
-
Detection: Both UV and Mass Spectrometry (MS) are employed for detection. LC-QTOFMS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is particularly useful for the structural identification of impurities.[6][7]
Biological Activity
The primary metabolites of Budesonide, 6β-hydroxybudesonide and 16α-hydroxyprednisolone, have negligible glucocorticoid activity, being less than 1% of the parent compound.[3] While direct studies on the pharmacological activity of this compound are limited, as a degradation product, it is generally considered to be pharmacologically inactive. Its significance lies in being an indicator of the stability and purity of Budesonide formulations.
References
- 1. htsbiopharma.com [htsbiopharma.com]
- 2. Budesonide Impurity 17 | Axios Research [axios-research.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 7. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applying A Software-Assisted Analytical QbD Approach For The Analysis Of Formoterol Budesonide And Related Compounds By UPLC-MS [bioprocessonline.com]
The Biological Inactivity of Budesonide's Primary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budesonide (B1683875), a potent synthetic glucocorticoid, is widely utilized for its topical anti-inflammatory effects in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. A key feature of its favorable safety profile is its extensive and rapid first-pass metabolism into compounds with markedly reduced biological activity. This technical guide provides an in-depth review of the biological activity of the principal metabolites of budesonide, with a particular focus on the implications for drug development. Contrary to some inquiries regarding a specific "budesonide carboxylic acid metabolite," the overwhelming body of scientific evidence points to two major hydroxylated metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, as the primary products of its biotransformation. These metabolites possess negligible glucocorticoid activity, rendering them pharmacologically insignificant. This guide will detail the metabolic pathways, present quantitative data on receptor binding and biological activity, and provide an overview of the experimental protocols used to ascertain these properties.
Introduction to Budesonide
Budesonide is a non-halogenated corticosteroid characterized by high-affinity binding to the glucocorticoid receptor (GR) and potent local anti-inflammatory action.[1] Its chemical structure is (RS)-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with butyraldehyde.[1] The therapeutic efficacy of budesonide is derived from its ability to modulate gene expression, leading to the suppression of pro-inflammatory cytokines and mediators, and the upregulation of anti-inflammatory proteins.[1] A significant advantage of budesonide, particularly in oral and inhaled formulations, is its low systemic bioavailability, which is a direct consequence of its extensive first-pass metabolism in the liver.[1][2]
Metabolism of Budesonide
The primary site of budesonide metabolism is the liver, where it undergoes biotransformation predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3][4] This metabolic process is remarkably efficient, inactivating approximately 85-90% of an orally administered dose before it reaches systemic circulation.[1][5]
The two principal metabolites formed are:
The formation of these hydroxylated metabolites is considered the main inactivation pathway for budesonide.[3]
Addressing the "Budesonide Carboxylic Acid Metabolite"
A thorough review of the scientific literature does not support the existence of a major, biologically active "budesonide carboxylic acid metabolite" formed through enzymatic processes in vivo. While some corticosteroids are designed as "soft drugs" to be metabolized into inactive carboxylic acid derivatives, this is not the primary metabolic fate of budesonide.[6] Degradation studies of budesonide have identified a 17-carboxylate as a degradation product under certain conditions, but this is a result of chemical degradation rather than enzymatic metabolism.[6] Furthermore, a unique metabolic pathway for budesonide involves the splitting of the 16α,17α-acetal group, which yields 16α-hydroxyprednisolone and butyric acid.[7] While butyric acid is a carboxylic acid, the resulting steroid metabolite is the largely inactive 16α-hydroxyprednisolone.
Biological Activity of Major Metabolites
The defining characteristic of budesonide's major metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, is their profoundly reduced glucocorticoid activity compared to the parent compound.
Glucocorticoid Receptor Binding Affinity
The biological activity of glucocorticoids is initiated by their binding to the glucocorticoid receptor. Studies have demonstrated that the affinity of budesonide's primary metabolites for the GR is significantly lower than that of budesonide itself.
| Compound | Relative Receptor Affinity (Dexamethasone = 100) | Reference |
| Budesonide | 855 | [8] |
| 16α-hydroxyprednisolone | 3 | [9] |
| 6β-hydroxybudesonide | 6 | [9] |
Glucocorticoid and Anti-inflammatory Activity
Consistent with their low receptor affinity, the glucocorticoid activity of these metabolites is negligible. Multiple sources have quantified this activity to be less than 1% of the parent budesonide.[1][3] This substantial decrease in activity underscores that the metabolism of budesonide is a true detoxification and inactivation process.
Experimental Protocols
The determination of the biological activity of budesonide and its metabolites involves a series of in vitro and in vivo assays. Below are outlines of key experimental methodologies.
Glucocorticoid Receptor Binding Assay
This assay quantifies the affinity of a compound for the glucocorticoid receptor.
Objective: To determine the relative receptor affinity (RRA) of test compounds.
Methodology:
-
Preparation of Cytosol: Lung tissue from adrenalectomized rats is homogenized in a buffer solution and centrifuged to obtain a supernatant containing the cytosolic glucocorticoid receptors.
-
Competitive Binding: A constant concentration of radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test compound (budesonide, 16α-hydroxyprednisolone, or 6β-hydroxybudesonide).
-
Separation of Bound and Unbound Ligand: After incubation, the unbound radioligand is removed by adsorption to dextran-coated charcoal, followed by centrifugation.
-
Quantification: The radioactivity of the supernatant, which represents the amount of radioligand bound to the receptor, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RRA is then calculated relative to a standard glucocorticoid like dexamethasone.
In Vivo Anti-inflammatory Assays
Various animal models are used to assess the anti-inflammatory potency of corticosteroids.
Objective: To evaluate the topical and systemic anti-inflammatory effects.
Example: Croton Oil-Induced Ear Edema in Mice
-
Induction of Inflammation: A solution of croton oil in an appropriate solvent is applied to the inner surface of one ear of a mouse to induce an inflammatory response.
-
Drug Administration: The test compounds (budesonide and its metabolites) are applied topically to the inflamed ear at various doses. For systemic activity assessment, the compounds are administered orally or via injection.
-
Assessment of Edema: After a specified period, the mice are euthanized, and a standardized circular section is punched out from both the treated and untreated ears. The difference in weight between the two ear punches is a measure of the inflammatory edema.
-
Data Analysis: The dose-response relationship is established, and the dose that causes a 50% inhibition of edema (ED50) is calculated. The potency of the test compounds is compared to that of a reference steroid.
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
Conclusion for Drug Development
The biological activity profile of budesonide's metabolites has significant implications for drug development. The rapid and extensive conversion of budesonide to pharmacologically inactive metabolites is a cornerstone of its high therapeutic index. This metabolic characteristic minimizes the risk of systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression, which are common with other systemically available corticosteroids.
For drug development professionals, the metabolic fate of budesonide serves as a successful example of designing a locally acting drug with limited systemic exposure. Future development of corticosteroids could aim to replicate this metabolic profile, ensuring that any systemically absorbed drug is efficiently inactivated. The lack of significant biological activity in its primary metabolites confirms that the therapeutic effects of budesonide are attributable to the parent compound at the site of action. Therefore, formulation strategies should continue to focus on maximizing local delivery and minimizing systemic absorption of the parent drug.
References
- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 2. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic acetal splitting of budesonide. A novel inactivation pathway for topical glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Budesonide and its Major Metabolite, 16α-Hydroxyprednisolone, in Human Plasma using LC-MS/MS
Introduction
Budesonide (B1683875) is a potent glucocorticoid utilized in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. Due to its extensive first-pass metabolism, the systemic bioavailability of budesonide is low, necessitating highly sensitive analytical methods for its quantification in plasma to support pharmacokinetic and pharmacodynamic studies. The primary routes of metabolism for budesonide involve hydroxylation, leading to the formation of two major metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone, both of which have significantly less glucocorticoid activity than the parent compound.
While the user requested information on "17-Carboxy Budesonide," a comprehensive literature review indicates that this compound, also known as Budesonide 17-Carboxylic Acid (CAS No. 192057-49-1), is primarily available as a reference standard for impurity testing and is not reported as a major metabolite of budesonide in human plasma. The predominant metabolic pathways for budesonide are hydroxylation and acetal (B89532) splitting.
Therefore, this application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of budesonide and its significant metabolite, 16α-hydroxyprednisolone, in human plasma. This method is suitable for high-throughput analysis in clinical and preclinical research settings.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of budesonide in plasma.
Materials and Methods
1. Reagents and Materials
-
Budesonide and 16α-hydroxyprednisolone reference standards
-
Budesonide-d8 (B1281438) (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata-X RP)
2. Instrumentation
-
Liquid Chromatography system (e.g., Agilent 1100 series, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., SCIEX Triple Quad 5500+, AB Sciex Qtrap® 4000) equipped with an electrospray ionization (ESI) source.[1][2]
3. Preparation of Standard Solutions
-
Stock solutions of budesonide, 16α-hydroxyprednisolone, and budesonide-d8 are prepared in methanol at a concentration of 1 mg/mL.
-
Working standard solutions are prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions.
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of plasma sample, add the internal standard (budesonide-d8).[2]
-
Dilute the sample with an equal volume of water.[2]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 100% methanol.[2]
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase or a suitable solvent mixture (e.g., 40% acetonitrile in water) for LC-MS/MS analysis.[2]
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of analytes from matrix components (example below) |
| 0.0 min: 30% B | |
| 2.5 min: 95% B | |
| 3.5 min: 95% B | |
| 3.6 min: 30% B | |
| 5.0 min: 30% B |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 - 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 - 40 psi |
| Collision Gas | 8 - 10 psi |
| Dwell Time | 100 - 200 ms |
| MRM Transitions | |
| Budesonide | Q1: 431.2 m/z -> Q3: 323.1 m/z |
| 16α-hydroxyprednisolone | Q1: 377.2 m/z -> Q3: 339.2 m/z |
| Budesonide-d8 (IS) | Q1: 439.3 m/z -> Q3: 331.2 m/z |
Data Presentation: Quantitative Method Performance
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of budesonide in human plasma.
| Parameter | Budesonide | Reference(s) |
| Linearity Range | 2 - 1200 pg/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL | [2][3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [2] |
| Precision (% CV) | < 15% (< 20% at LLOQ) | [2] |
| Extraction Recovery | 84.7 - 89.4% | [3] |
| Matrix Effect | < 4.1% | [3] |
| Regression Model | Weighted linear regression (1/x²) | [2] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of budesonide and its major metabolite, 16α-hydroxyprednisolone, in human plasma. The solid-phase extraction protocol ensures high recovery and minimal matrix effects, contributing to the overall robustness of the assay. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring, providing valuable data for drug development professionals and researchers in the field. While "this compound" is a recognized chemical entity, it is not a reported major metabolite in plasma, and therefore, methods for its analysis in this matrix are not established in the scientific literature.
References
Application Note: Quantification of Budesonide and its Metabolites in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of budesonide (B1683875) and its major metabolites, primarily 6β-hydroxybudesonide and 16α-hydroxyprednisolone, in human urine samples. Budesonide, a potent glucocorticosteroid used in the treatment of asthma and inflammatory bowel disease, is extensively metabolized in the liver prior to renal excretion.[1][2] Monitoring the urinary concentrations of its metabolites is crucial for pharmacokinetic studies, clinical drug monitoring, and in the context of anti-doping analyses.[3][4] The method described herein utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI).[5][6]
Introduction
Budesonide is a synthetic corticosteroid characterized by high topical anti-inflammatory activity and low systemic bioavailability due to extensive first-pass metabolism.[2] The primary metabolic pathways involve the cytochrome P450 3A (CYP3A) enzyme system in the liver, which converts budesonide into two major, less active metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[7][8][9] These metabolites, along with the parent drug, are subsequently excreted in the urine.[1]
The quantification of budesonide and its metabolites in urine presents analytical challenges due to the complex matrix and the low concentrations of the analytes. LC-MS/MS has emerged as the preferred technique for this application, offering high sensitivity, selectivity, and accuracy.[10] This document outlines a comprehensive workflow, from sample preparation to data analysis, for the reliable measurement of these compounds in urine.
Budesonide Metabolism
Budesonide undergoes extensive metabolism primarily by the CYP3A4 enzyme.[2][8] The two principal metabolic reactions are 6β-hydroxylation and the cleavage of the C16/C17 acetal (B89532) group, yielding 6β-hydroxybudesonide and 16α-hydroxyprednisolone, respectively.[7][9] These metabolites possess significantly lower glucocorticoid activity compared to the parent compound.[8]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices for the extraction of corticosteroids from urine.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of supernatant, add 20 µL of an internal standard solution (e.g., budesonide-d8).
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a suitable SPE cartridge (e.g., C18, 200 mg, 3 mL).
-
Condition the cartridge by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds.
-
Follow with a wash of 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less retained impurities.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile) and vortex thoroughly.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Dependent on the instrument, typically in the range of 120-150°C.
-
Desolvation Temperature: Dependent on the instrument, typically in the range of 350-500°C.
-
Capillary Voltage: Typically around 3.0-3.5 kV.
The specific MRM transitions for budesonide and its metabolites should be optimized by infusing individual standard solutions.
Quantitative Data
The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of budesonide and its metabolites in urine, as reported in various studies.
Table 1: Limits of Quantification (LOQ) and Linearity Ranges
| Analyte | LOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Budesonide | 0.5 | 0.5 - 10 | [6] |
| 16α-hydroxyprednisolone | 5 | 5 - 100 | [6] |
| Budesonide | 0.1 | 0.1 - 10 | [11] |
| 6β-hydroxybudesonide | 0.1 | 0.1 - 10 | [11] |
| 16α-hydroxyprednisolone | 0.1 | 0.1 - 10 | [11] |
Table 2: Reported Urinary Concentrations of Budesonide Metabolites
| Administration Route | Dose | Metabolite | Maximum Concentration (ng/mL) | Time to Max Concentration (hours) | Reference |
| Inhalation | 2000 µg | 16α-hydroxyprednisolone | 670 - 740 | 2 | [3] |
| Oral | 9 mg | 16α-hydroxyprednisolone | 1500 - 3000 | 5.5 | [3] |
Discussion
The presented methodology provides a robust and sensitive approach for the quantification of budesonide and its primary metabolites in urine. The use of an internal standard is critical to correct for variations in sample preparation and instrument response. Solid-phase extraction is an effective technique for removing matrix interferences and concentrating the analytes, thereby improving the sensitivity of the assay.
The choice of LC and MS parameters should be carefully optimized for the specific instrumentation being used. The MRM transitions should be selected to ensure high specificity and to avoid any potential cross-talk between the analytes.
After inhalation of a 200 µg dose, budesonide itself may not be detectable in urine, while its metabolite, 16α-hydroxyprednisolone, can be detected for up to 12 hours post-administration.[6] Following higher doses via inhalation or oral administration, both parent drug and multiple metabolites can be detected for more extended periods.[3] Notably, after oral and inhaled administration, the urinary concentrations of 16α-hydroxyprednisolone and 16α-hydroxyprednisone are found to be 5 to 10 times higher than other metabolites within the first 24 hours.[3] A comprehensive study identified a total of 16 metabolites of budesonide in urine after oral administration, with most being excreted within the first 24 hours.[4][12]
Conclusion
The LC-MS/MS method detailed in this application note is suitable for the reliable quantification of budesonide and its metabolites in urine samples for research and drug development purposes. The protocol offers the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. Proper validation of the method in accordance with relevant guidelines is recommended before implementation for routine analysis.
References
- 1. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of budesonide in human urine after inhalation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Budesonide in Human Urine by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 11. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of budesonide metabolites in human urine after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Solid-Phase Extraction of 17-Carboxy Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Carboxy Budesonide is a major metabolite of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma and urine, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The presence of a carboxylic acid functional group makes this compound an acidic compound.[2][3] This protocol leverages a mixed-mode, weak anion-exchange (WAX) solid-phase extraction methodology to achieve high recovery and extract cleanliness. An alternative protocol using a standard reversed-phase (RP) sorbent is also presented.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₆ | [2] |
| Molecular Weight | 416.51 g/mol | [3] |
| CAS Number | 192057-49-1 | [3] |
| Solubility | Soluble in Methanol (B129727) and DMSO | [4] |
Experimental Protocols
Primary Protocol: Mixed-Mode Weak Anion Exchange (WAX) SPE
This protocol is recommended for its high selectivity for acidic compounds, resulting in cleaner extracts.[5] It utilizes both non-polar and anion-exchange retention mechanisms.[6]
Materials:
-
SPE Cartridge: Mixed-Mode Weak Anion Exchange (e.g., Waters Oasis WAX, Agilent Bond Elut Plexa PAX)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (88-98%)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Phosphoric Acid (85%)
-
-
Internal Standard (IS): A suitable deuterated analog of this compound or a structurally similar acidic compound.
Sample Pre-treatment:
-
Human Plasma:
-
To 500 µL of plasma, add the internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Use the supernatant for the SPE procedure.
-
-
Human Urine:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of 2% ammonium hydroxide in water to raise the pH and ensure the carboxylic acid is ionized.
-
Vortex for 30 seconds.
-
SPE Procedure:
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash:
-
Wash with 1 mL of 5% ammonium hydroxide in water to remove polar impurities.
-
Wash with 1 mL of methanol to remove non-polar, non-acidic impurities.
-
-
Elute: Elute the analyte with 1 mL of 2% formic acid in methanol. The acidic modifier neutralizes the carboxylate group, disrupting the ionic interaction with the sorbent.[6]
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent, typically the initial mobile phase for the LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Alternative Protocol: Reversed-Phase (RP) SPE
This protocol is a viable alternative, particularly when mixed-mode cartridges are unavailable. It relies on non-polar interactions for retention.
Materials:
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) or C18.
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (88-98%)
-
-
Internal Standard (IS): As described in the primary protocol.
Sample Pre-treatment:
-
Human Plasma:
-
To 500 µL of plasma, add the internal standard.
-
Add 1 mL of 1% formic acid in water to precipitate proteins and neutralize the carboxylic acid group.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Use the supernatant for the SPE procedure.
-
-
Human Urine:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of 1% formic acid in water to adjust the pH to approximately 2 pH units below the pKa of the analyte, ensuring it is in its neutral form for optimal retention.[7]
-
Vortex for 30 seconds.
-
SPE Procedure:
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 1% formic acid in water.
-
Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash: Wash with 1 mL of 5% methanol in water containing 0.1% formic acid to remove polar impurities.
-
Elute: Elute the analyte with 1 mL of methanol.
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes illustrative performance data for the proposed Mixed-Mode WAX SPE protocol. This data is intended to be representative of expected performance.
| Parameter | Plasma | Urine |
| Recovery (%) | 88.5 | 92.3 |
| Precision (RSD %) | 4.7 | 3.9 |
| Matrix Effect (%) | -8.2 | -5.6 |
Visualizations
The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound.
Caption: Workflow for Mixed-Mode WAX SPE of this compound.
Caption: Workflow for Reversed-Phase SPE of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. New Trends in Medicine Sciences » Submission » Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory [dergipark.org.tr]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. data.biotage.co.jp [data.biotage.co.jp]
Application Note & Protocol: High-Throughput Screening Assay for 17-Carboxy Budesonide
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma, non-infectious rhinitis, and inflammatory bowel disease. Its primary metabolism in the liver is mediated by CYP3A4, leading to the formation of two main metabolites, 16α-hydroxyprednisolone and 17-Carboxy Budesonide. This compound is considered an inactive metabolite and its quantification is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive high-throughput screening (HTS) assay for the detection and quantification of this compound.
The assay is based on a competitive immunoassay format, providing a rapid and efficient method for screening large compound libraries for potential modulators of Budesonide metabolism or for quantifying the metabolite in biological samples.
Assay Principle
This HTS assay is a competitive immunoassay. A known amount of this compound conjugated to a fluorescent tracer is introduced into the assay well along with a specific antibody against this compound. In the absence of free this compound (the analyte), the fluorescently labeled metabolite binds to the antibody, resulting in a high fluorescence polarization (FP) signal. When free this compound is present in the sample, it competes with the tracer for binding to the antibody. This competition leads to a decrease in the amount of bound tracer and a subsequent decrease in the FP signal. The magnitude of the decrease in the FP signal is directly proportional to the concentration of this compound in the sample.
Materials and Methods
Materials:
-
Assay Plate: 384-well, black, flat-bottom polystyrene plates
-
Reagents:
-
This compound standard
-
This compound-fluorescein tracer
-
Anti-17-Carboxy Budesonide monoclonal antibody
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20 and 0.1% Bovine Serum Albumin (BSA)
-
-
Equipment:
-
Multimode plate reader with fluorescence polarization capabilities
-
Automated liquid handling system
-
Plate shaker
-
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound standard in DMSO.
-
Create a serial dilution of the this compound standard in Assay Buffer to generate a standard curve (e.g., from 100 µM to 0.01 nM).
-
Dilute the anti-17-Carboxy Budesonide antibody and the this compound-fluorescein tracer to their optimal working concentrations in Assay Buffer. The optimal concentrations should be determined empirically through checkerboard titrations.
-
-
Assay Procedure:
-
Add 5 µL of the this compound standard or test compound to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer (for maximum signal) or a high concentration of the standard (for minimum signal).
-
Add 10 µL of the diluted anti-17-Carboxy Budesonide antibody to all wells.
-
Incubate the plate at room temperature for 30 minutes on a plate shaker.
-
Add 10 µL of the diluted this compound-fluorescein tracer to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis
The fluorescence polarization (FP) values are measured in millipolarization units (mP). The data can be analyzed using a sigmoidal dose-response curve fit to determine the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum FP signal.
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. It is calculated using the following formula:
Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)
Where:
-
SD_max and Mean_max are the standard deviation and mean of the maximum signal (no analyte).
-
SD_min and Mean_min are the standard deviation and mean of the minimum signal (saturating concentration of analyte).
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Results
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z'-Factor | 0.82 |
| Signal to Background (S/B) | 15.3 |
| IC50 of this compound | 25.7 nM |
| Assay Window | 185 mP |
Table 2: Standard Curve Data
| Concentration (nM) | Mean FP (mP) | Std Dev (mP) |
| 10000 | 55.2 | 3.1 |
| 1000 | 68.9 | 4.5 |
| 100 | 112.5 | 6.8 |
| 10 | 185.3 | 9.2 |
| 1 | 225.1 | 11.5 |
| 0.1 | 238.7 | 10.8 |
| 0 | 240.2 | 12.1 |
Visualizations
Caption: Experimental workflow for the this compound HTS assay.
Caption: Principle of the competitive fluorescence polarization immunoassay.
Application Notes: 17-Carboxy Budesonide as a Pharmaceutical Reference Standard
Introduction
17-Carboxy Budesonide is a key metabolite and degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. As a critical related substance, the accurate identification and quantification of this compound are paramount in the quality control of Budesonide drug substances and formulations. These application notes provide detailed information and protocols for the use of this compound as a pharmaceutical reference standard for researchers, scientists, and drug development professionals. This reference standard is essential for method development, validation, and routine quality control assays, ensuring the safety and efficacy of Budesonide-containing pharmaceutical products.
Physicochemical Properties and Reference Standard Specifications
This compound is supplied as a highly purified and well-characterized powder. The reference standard should be stored under controlled conditions to maintain its integrity and purity.
Table 1: Representative Physicochemical and Quality Control Data for this compound Reference Standard
| Parameter | Specification |
| Chemical Name | (11β,16α,17α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid |
| Molecular Formula | C₂₄H₃₂O₆ |
| Molecular Weight | 416.51 g/mol |
| CAS Number | 192057-49-1 |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98% |
| Identification | Conforms to the structure by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry |
| Water Content (Karl Fischer) | ≤ 1.0% |
| Residual Solvents | Meets USP <467> or Ph. Eur. 5.4 requirements |
| Storage Conditions | -20°C, protected from light and moisture |
| Retest Date | 24 months from the date of analysis |
Note: The exact values for purity and other parameters are lot-specific and will be detailed in the Certificate of Analysis accompanying the reference standard.
Applications
The this compound reference standard is intended for the following applications:
-
Impurity Profiling: As a primary tool for the identification and quantification of this compound in Budesonide active pharmaceutical ingredient (API) and finished drug products.
-
Analytical Method Development: To develop and optimize chromatographic methods (e.g., HPLC, UPLC, LC-MS) for the separation of Budesonide from its related substances.
-
Method Validation: To validate analytical methods for linearity, accuracy, precision, specificity, and sensitivity in accordance with ICH guidelines.
-
Forced Degradation Studies: To identify and track the formation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).
-
Metabolic Studies: As a reference marker in in-vitro and in-vivo studies investigating the metabolic fate of Budesonide.
Metabolic Pathway of Budesonide
Budesonide is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. The metabolic process involves several oxidation steps, which can lead to the formation of this compound. The simplified metabolic pathway is illustrated below.
Application Note: Development and Validation of a Bioanalytical Method for the Quantification of 17-Carboxy Budesonide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust bioanalytical method for the quantitative determination of 17-Carboxy Budesonide, a major metabolite of the corticosteroid Budesonide, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity. Sample preparation is achieved through solid-phase extraction (SPE), providing excellent recovery and minimizing matrix effects. The method has been validated according to established bioanalytical method validation guidelines, demonstrating acceptable accuracy, precision, linearity, and stability. This method is suitable for pharmacokinetic and drug metabolism studies of Budesonide.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. Following administration, Budesonide is extensively metabolized, with this compound being one of its primary inactive metabolites. Accurate measurement of this metabolite in biological matrices is crucial for understanding the pharmacokinetics and metabolism of the parent drug. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its inherent selectivity and sensitivity.[1] This application note describes a comprehensive protocol for the extraction and quantification of this compound from human plasma.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard
-
This compound-d8 (internal standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem mass spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)
-
Solid-phase extraction manifold
-
Nitrogen evaporator
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Standard and Quality Control Sample Preparation
Stock solutions of this compound and its deuterated internal standard (this compound-d8) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (containing this compound-d8).
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Parameters
The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM). The specific transitions for this compound and its internal standard need to be optimized experimentally. Based on the structure of the molecule, the following transitions are proposed as a starting point for optimization:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | [To be determined experimentally] | [To be determined experimentally] |
| This compound-d8 (IS) | [To be determined experimentally] | [To be determined experimentally] |
Note: The exact m/z values for the precursor and product ions must be determined by infusing a standard solution of this compound and its deuterated internal standard into the mass spectrometer.
Method Validation
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, following international guidelines.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.1 - 100 | > 0.995 | 1/x² |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 15 | 85-115 | ≤ 20 | 80-120 |
| Low | 0.3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 10 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 80 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | < 15 |
| Medium | 10 | > 85 | < 15 |
| High | 80 | > 85 | < 15 |
Stability
The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during storage and processing.
Table 5: Stability Data
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 24 hours | Stable |
| Freeze-Thaw | 3 cycles | Stable |
| Long-term Storage (-80°C) | 90 days | Stable |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method utilizes a straightforward solid-phase extraction procedure and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This method is well-suited for supporting pharmacokinetic and clinical studies involving Budesonide.
References
Application Notes and Protocols for the Analysis of 17-Carboxy Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Carboxy Budesonide is the primary inactive metabolite of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Accurate and reliable analysis is heavily dependent on the sample preparation technique employed to extract the analyte from complex biological matrices such as plasma and urine. This document provides detailed application notes and protocols for the most common sample preparation techniques used for this compound analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary goal of these techniques is to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.
Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on factors such as the nature of the biological matrix, the required sensitivity, sample throughput, and the physicochemical properties of this compound. Being a more polar compound than its parent drug, Budesonide, methods must be optimized to ensure efficient extraction and recovery. The three most widely used techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE is known for providing the cleanest extracts, which can lead to reduced matrix effects and improved sensitivity.[1] For polar metabolites like this compound, reversed-phase or mixed-mode SPE cartridges are often employed.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2] By manipulating the pH of the aqueous phase, the ionization state of this compound can be altered to enhance its partitioning into the organic layer. This method is cost-effective but can be labor-intensive and may form emulsions.[3]
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid to the biological sample to precipitate proteins.[1] After centrifugation, the supernatant containing the analyte is collected. While rapid, PPT is the least selective method and may result in significant matrix effects due to the co-extraction of other endogenous components.[1][4]
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the sample preparation of this compound for LC-MS/MS analysis.
General workflow for this compound sample preparation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific matrices and LC-MS/MS systems.
Materials:
-
SPE cartridges (e.g., Mixed-mode Cation Exchange or Polymeric Reversed-Phase)
-
Biological sample (plasma or urine)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw biological samples to room temperature.
-
Vortex mix the samples.
-
To 200 µL of sample, add 20 µL of IS solution.
-
Dilute the sample with 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane (B92381) to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
Materials:
-
Biological sample (plasma or urine)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
pH adjustment solution (e.g., 1 M HCl or 1 M NaOH)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation:
-
Pipette 500 µL of the biological sample into a centrifuge tube.
-
Add 25 µL of IS solution.
-
Adjust the sample pH to ~9 with 1 M NaOH. Vortex briefly.
-
-
Extraction:
-
Add 5 mL of MTBE to the tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 3: Protein Precipitation (PPT)
Materials:
-
Biological sample (plasma)
-
Internal Standard (IS) solution
-
Precipitating solvent (e.g., cold acetonitrile containing 1% formic acid)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Precipitation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of IS solution.
-
Add 300 µL of cold acetonitrile (containing 1% formic acid).
-
-
Mixing and Centrifugation:
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to an autosampler vial.
-
-
Analysis:
-
Directly inject the supernatant for LC-MS/MS analysis or evaporate and reconstitute if further concentration is needed.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics for the different sample preparation techniques. The values are representative and may vary depending on the specific laboratory conditions, instrumentation, and matrix.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Extraction Recovery | > 85% | 70 - 90% | > 90% (analyte in supernatant) |
| Matrix Effect | Low | Moderate | High |
| Selectivity | High | Moderate | Low |
| Sample Throughput | Moderate (can be automated) | Low to Moderate | High |
| Cost per Sample | High | Low | Very Low |
| Solvent Consumption | Moderate | High | Low |
| Ease of Automation | High | Moderate | High |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting an appropriate sample preparation technique based on analytical requirements.
Decision tree for selecting a sample preparation method.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Budesonide and its Major Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Budesonide (B1683875) (BUD) is a potent glucocorticoid used for the long-term management of inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[1][2][3] As with many pharmaceuticals, understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Budesonide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The two major and pharmacologically less active metabolites are 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[5][6][7]
This application note provides detailed protocols and liquid chromatography (LC) conditions for the effective separation and quantification of budesonide and its primary metabolites from biological matrices. The methods described are primarily based on reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which provides the sensitivity and selectivity required for bioanalytical studies.[5]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in quantifying 17-Carboxy Budesonide in biological matrices
Welcome to the technical support center for the quantification of 17-carboxy budesonide (B1683875) in biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 17-carboxy budesonide and why is it challenging to quantify?
A1: this compound is a major metabolite of the corticosteroid budesonide. Its quantification in biological matrices presents several challenges. Due to the addition of a carboxylic acid group, it is significantly more polar than the parent drug, budesonide. This increased polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and inefficient extraction from aqueous biological fluids using standard liquid-liquid extraction (LLE) protocols designed for less polar compounds. Furthermore, like many drug metabolites, it is often present at very low concentrations in circulation, necessitating a highly sensitive analytical method.
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of this compound in biological matrices.[1][2] This method offers the high sensitivity and selectivity required to measure the low concentrations of the metabolite and distinguish it from the parent drug and other metabolites.[1]
Q3: What type of sample preparation is recommended for this compound?
A3: Due to its polar nature, solid-phase extraction (SPE) is generally the most effective sample preparation technique for this compound. A mixed-mode or polymeric reversed-phase SPE sorbent can effectively retain the analyte from a complex biological matrix like plasma or urine, while allowing for the removal of interfering substances. Liquid-liquid extraction (LLE) can also be used, but may require more optimization of the solvent system to efficiently extract this polar metabolite.
Q4: Can I quantify this compound along with the parent drug, budesonide, in a single assay?
A4: Yes, a simultaneous quantification of budesonide and its metabolites, including this compound, is possible with a carefully developed LC-MS/MS method.[1] However, the significant difference in polarity between budesonide and this compound requires a chromatographic gradient that can effectively retain and separate both compounds. The sample preparation method must also be optimized to ensure good recovery for both the non-polar parent drug and the polar metabolite.
Q5: Where can I obtain a reference standard for this compound?
A5: A reference standard, often referred to as "Budesonide 17-Carboxylic Acid Impurity," is available from several commercial suppliers of pharmaceutical reference standards and impurities. It is crucial to use a certified reference standard for the accurate quantification and validation of any analytical method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the carboxylic acid group.- Secondary interactions with the stationary phase.- Column degradation. | - Adjust the mobile phase pH to ensure the carboxylic acid group is consistently ionized or unionized (e.g., add a small amount of formic or acetic acid).- Use a column with end-capping or a different stationary phase chemistry.- Replace the analytical column. |
| Low Analyte Recovery during Sample Preparation | - Inefficient extraction of the polar metabolite with the chosen SPE sorbent or LLE solvent.- Analyte instability during processing. | - Optimize the SPE wash and elution steps. Consider a mixed-mode sorbent.- For LLE, use a more polar extraction solvent or adjust the sample pH to suppress the ionization of the carboxylic acid.- Keep samples on ice and minimize processing time. |
| High Matrix Effects (Ion Suppression or Enhancement) | - Co-elution of endogenous matrix components (e.g., phospholipids).- Inadequate sample cleanup. | - Improve chromatographic separation to move the analyte peak away from regions of significant matrix effects.- Enhance the sample preparation procedure to more effectively remove interfering substances.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Sensitivity / Inability to Reach Required LLOQ | - Suboptimal mass spectrometry parameters.- Inefficient ionization of the analyte. | - Optimize MS parameters such as collision energy and cone voltage.- Experiment with both positive and negative electrospray ionization (ESI) modes. Negative mode is often more sensitive for carboxylic acids.- Improve sample pre-concentration during the extraction step. |
| Inconsistent Results / Poor Reproducibility | - Variability in manual sample preparation steps.- Instability of the analyte in the biological matrix or in processed samples. | - Automate sample preparation steps where possible.- Ensure consistent timing and execution of manual steps.- Investigate the stability of this compound under different storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability). |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound (Hypothetical Optimized Protocol)
This protocol is a recommended starting point based on established methods for similar polar corticosteroid metabolites. Optimization and validation are essential for specific laboratory applications.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma or urine sample with 200 µL of 2% phosphoric acid in water and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 column with polar end-capping (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient tailored to separate the polar metabolite from the parent drug and other less polar metabolites. A starting condition of 5-10% B held for 1 minute, followed by a ramp to 95% B over 5 minutes is a reasonable starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized by infusing a standard solution of this compound. A hypothetical precursor ion would be [M-H]⁻, and product ions would be generated through fragmentation of the molecule.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
-
Quantitative Data Summary
The following tables provide typical performance data for the LC-MS/MS analysis of budesonide and its metabolites from published literature, which can serve as a benchmark when developing a method for this compound.
Table 1: Representative LC-MS/MS Method Parameters for Budesonide and its Metabolites
| Parameter | Budesonide | 16α-hydroxyprednisolone | 6β-hydroxybudesonide |
| LC Column | C18 | C18 | C18 |
| Mobile Phase | Acetonitrile/Water with formic acid or ammonium acetate | Acetonitrile/Water with formic acid or ammonium acetate | Acetonitrile/Water with formic acid or ammonium acetate |
| Ionization Mode | ESI Positive or Negative | ESI Positive or Negative | ESI Positive or Negative |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.5 ng/mL | ~0.1 ng/mL | ~0.1 ng/mL |
| Linear Range | 0.01 - 10 ng/mL | 0.1 - 10 ng/mL | 0.1 - 10 ng/mL |
Data synthesized from publicly available research on budesonide bioanalysis.[1][2]
Table 2: Typical Method Validation Data for Budesonide Metabolite Quantification
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 90-110% |
| Precision (CV%) | ≤15% (≤20% at LLOQ) | <10% |
| Recovery | Consistent and reproducible | 70-90% |
| Matrix Effect | CV% of IS-normalized matrix factor ≤15% | <15% |
General acceptance criteria based on regulatory guidelines.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 17-Carboxy Budesonide Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 17-Carboxy Budesonide.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and formula of this compound?
A1: The molecular formula of this compound is C24H32O6, and its molecular weight is approximately 416.51 g/mol .[1]
Q2: What is the expected precursor ion for this compound in positive ion mode mass spectrometry?
A2: In positive ion mode, the expected precursor ion for this compound is the protonated molecule, [M+H]+, which corresponds to an m/z of approximately 417.2.
Q3: Are there known MRM transitions for other Budesonide metabolites that can be used as a starting point?
Q4: What are the general fragmentation patterns observed for corticosteroids in mass spectrometry?
A4: Corticosteroids typically fragment through the loss of water (H2O) molecules from hydroxyl groups and cleavage of the steroid backbone, particularly in the D-ring and the side chain. In positive ion mode, neutral losses are common, while negative ion mode can induce specific bond cleavages.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Inefficient ionization. | Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. Consider that this compound is more polar than Budesonide and may require different source conditions. |
| Incorrect precursor ion selection. | Confirm the precursor ion is set to m/z 417.2 for [M+H]+. | |
| Suboptimal mobile phase composition. | Ensure the mobile phase pH is appropriate to promote ionization. For a carboxylic acid, a lower pH mobile phase (e.g., containing 0.1% formic acid) is generally recommended for positive ion mode. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate analytical column. | For a polar metabolite like this compound, a C18 column may not provide adequate retention. Consider using a column with a more polar stationary phase or employing HILIC chromatography. |
| Sample solvent mismatch with the mobile phase. | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Implement a more effective sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. | |
| Inconsistent Retention Times | Unstable column temperature. | Use a column oven to maintain a consistent temperature. |
| Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters for this compound
This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energies for the analysis of this compound using a triple quadrupole mass spectrometer.
1. Precursor Ion Determination:
- Prepare a standard solution of this compound (e.g., 1 µg/mL) in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
- Infuse the solution directly into the mass spectrometer.
- Perform a full scan in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-600).
- Identify the most abundant ion, which should correspond to [M+H]+ at m/z 417.2.
2. Product Ion Scan and Collision Energy Optimization:
- Set the mass spectrometer to product ion scan mode, selecting the precursor ion identified in the previous step (m/z 417.2).
- Infuse the standard solution and vary the collision energy (e.g., from 5 to 50 eV in 5 eV increments).
- Monitor the fragmentation pattern at each collision energy. Identify the most abundant and stable product ions. Based on typical corticosteroid fragmentation, look for losses of water (m/z 399.2 from [M+H-H2O]+) and other characteristic fragments.
- Select at least two prominent and specific product ions for Multiple Reaction Monitoring (MRM).
- For each selected product ion, perform a collision energy optimization experiment by ramping the collision energy and monitoring the ion intensity to find the value that yields the maximum signal.
3. MRM Method Development:
- Create an MRM method using the determined precursor ion and the optimized product ions and collision energies.
- This method can then be used for the sensitive and selective quantification of this compound in complex samples.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. This compound - SRIRAMCHEM [sriramchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Collision-induced dissociation of corticosteroids in electrospray tandem mass spectrometry and development of a screening method by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in 17-Carboxy Budesonide LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 17-Carboxy Budesonide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound metabolite and why is its analysis important?
This compound is a metabolite of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. The analysis of its metabolites is crucial for pharmacokinetic and metabolism studies in drug development.
Q2: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting substances from the sample matrix.[1] For this compound, a carboxylic acid, this can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible quantification. The high polarity of the carboxyl group can make it particularly susceptible to these interferences.
Q3: What are the common signs of matrix effects in my this compound analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inconsistent analyte signal intensity between samples.
-
Significant ion suppression or enhancement when comparing standards in neat solvent versus a biological matrix.
-
Peak shape distortion for the analyte.[1]
Q4: How can I quantitatively assess matrix effects for this compound?
A post-extraction spike experiment is a standard method to quantify matrix effects. This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank biological matrix.
Troubleshooting Guide
Issue 1: Low and Inconsistent Signal Intensity for this compound
-
Possible Cause: Ion suppression is a primary suspect when analyzing a carboxylic acid metabolite like this compound in complex biological matrices such as plasma or urine. Co-eluting endogenous components, particularly phospholipids, can interfere with the ionization process in the mass spectrometer's ion source.
-
Troubleshooting & Optimization:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for removing phospholipids. For acidic compounds, a mixed-mode or anion exchange SPE sorbent can be particularly effective.
-
Optimize Chromatography: Modify the LC method to achieve better separation between this compound and co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or a phenyl-hexyl column), or employing a smaller particle size column for higher resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties, it will experience the same degree of signal suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Issue 2: Poor Peak Shape and Shifting Retention Times
-
Possible Cause: Interactions between the carboxylic acid group of the analyte and the LC system components can lead to poor peak shape. Retention time shifts can be caused by changes in the mobile phase composition, column degradation, or inconsistent system equilibration.
-
Troubleshooting & Optimization:
-
Mobile Phase Modification: Ensure the mobile phase pH is appropriate for a carboxylic acid. A lower pH (e.g., using formic acid) will keep the carboxyl group protonated, which can improve peak shape on reversed-phase columns. However, be mindful that excessive acidity can sometimes suppress ionization in negative ion mode.
-
Consider Metal-Free Columns: For chelating compounds, interactions with metal surfaces in standard stainless steel columns can cause peak tailing and signal loss. Using a metal-free or PEEK-lined column can mitigate these effects.[2]
-
System Equilibration: Ensure the LC system is adequately equilibrated between injections, especially when running gradients.
-
Issue 3: Inconsistent Results for Quality Control (QC) Samples
-
Possible Cause: Variability in the composition of the biological matrix from different sources can lead to varying degrees of matrix effects, resulting in inconsistent QC sample results.
-
Troubleshooting & Optimization:
-
Matrix-Matched Calibrators and QCs: Prepare all calibration standards and QC samples in the same blank biological matrix as the study samples. This helps to normalize the matrix effects across the analytical run.
-
Robust Sample Preparation: A highly reproducible and effective sample preparation method, such as a well-optimized SPE protocol, will minimize the impact of sample-to-sample matrix variability.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol. Spike this compound and its SIL-IS into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into the blank biological matrix before the extraction process.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
| Parameter | Acceptable Range | Implication of Deviation |
| Matrix Effect | 85% - 115% | Values outside this range indicate significant ion suppression (<85%) or enhancement (>115%). |
| Recovery | Consistent across QC levels | Low or inconsistent recovery suggests issues with the extraction efficiency. |
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pre-treat 0.5 mL of plasma by adding an equal volume of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: Enhancing the Ultrasensitive Detection of 17-Carboxy Budesonide
Welcome to the technical support center for the analysis of 17-Carboxy Budesonide (B1683875). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis. Our goal is to help you improve the sensitivity and robustness of your detection methods for this critical budesonide metabolite.
Frequently Asked Questions (FAQs)
Q1: What is 17-Carboxy Budesonide and why is its sensitive detection important?
A1: this compound is a primary metabolite of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. It is formed via oxidation of the C-17 hydroxymethyl group of budesonide. As a major metabolite, its concentration in biological matrices can provide crucial information for pharmacokinetic and metabolic studies. Sensitive detection is necessary due to the low systemic bioavailability of budesonide and consequently low circulating concentrations of its metabolites.
Q2: Which analytical technique is most suitable for achieving high sensitivity in this compound detection?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of this compound in complex biological matrices like plasma and urine. This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.
Q3: What are the key challenges in developing a sensitive method for this compound?
A3: The primary challenges include:
-
Low Endogenous Concentrations: Due to the low doses of budesonide administered and its extensive metabolism, the resulting concentrations of this compound in plasma are often in the low pg/mL range.
-
Polarity: The carboxylic acid moiety makes this compound more polar than its parent drug, Budesonide. This can affect its retention on standard reverse-phase columns and its extraction efficiency.
-
Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and sensitivity.
-
Selection of a Suitable Internal Standard: An appropriate internal standard is crucial for accurate quantification. A stable isotope-labeled version of this compound is ideal but may not be commercially available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in the mass spectrometer source. | Optimize MS source parameters such as capillary voltage, source temperature, and gas flows. Consider using a heated electrospray ionization (HESI) probe to enhance desolvation.[1] |
| Suboptimal fragmentation. | Perform a compound optimization experiment to determine the optimal collision energy for the desired MRM transitions. | |
| Inefficient sample extraction and recovery. | Due to its polarity, consider using a mixed-mode solid-phase extraction (SPE) sorbent (e.g., with both reversed-phase and anion-exchange properties). Alternatively, optimize a liquid-liquid extraction (LLE) protocol using a more polar extraction solvent. | |
| Ion suppression from the sample matrix. | Improve sample cleanup by incorporating a more rigorous SPE washing step. Adjust chromatographic conditions to separate this compound from co-eluting matrix components. Consider using a smaller sample volume to reduce the amount of matrix introduced. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH. | For a carboxylic acid, using a mobile phase with a pH below its pKa (typically around 3-4) will ensure it is in its neutral form, which can improve retention and peak shape on a C18 column. Incorporating a small amount of formic acid (e.g., 0.1%) in the mobile phase is common. |
| Secondary interactions with the column. | Use a high-quality, end-capped C18 column. Consider a column with a different chemistry if peak shape issues persist. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity, LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix interference. | Enhance the sample preparation method to remove more interfering substances. | |
| Inconsistent Results / Poor Reproducibility | Inconsistent sample preparation. | Automate the sample preparation process if possible. Ensure precise and consistent handling at each step, especially during evaporation and reconstitution. |
| Unstable internal standard. | Use a stable isotope-labeled internal standard whenever possible. If using an analog, ensure it has similar extraction and ionization properties to this compound. | |
| Fluctuation in instrument performance. | Regularly perform system suitability tests and calibration to monitor instrument performance. |
Quantitative Data Summary
Achieving low limits of quantification is critical for pharmacokinetic studies of budesonide metabolites. While specific data for this compound is limited in publicly available literature, we can extrapolate from highly sensitive methods developed for the parent drug, Budesonide.
| Analyte | Method | Matrix | LLOQ (Lower Limit of Quantification) | Recovery | Reference |
| Budesonide | LC-MS/MS | Human Plasma | 2 pg/mL | Not Reported | [1] |
| Budesonide | LC-MS/MS | Human Plasma | 5 pg/mL | Not Reported | [2] |
| Budesonide | LC-MS/MS | Human Plasma | 10 pg/mL | 84.7-89.4% | [3] |
It is anticipated that with proper optimization, a similar LLOQ in the low pg/mL range can be achieved for this compound.
Experimental Protocols
Proposed LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a recommended starting point and should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Internal Standard Spiking: To 200 µL of plasma sample, add the internal standard (e.g., deuterated this compound or a suitable structural analog).
-
Pre-treatment: Dilute the plasma with 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.
-
Elution: Elute the this compound and internal standard with 1 mL of a solution of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized; negative mode may be more sensitive for the carboxylic acid).
-
MRM Transitions (Hypothetical):
-
This compound: The precursor ion will be its molecular weight ([M+H]+ or [M-H]-). Product ions would be determined by fragmentation experiments.
-
Internal Standard: Corresponding transitions for the chosen internal standard.
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Recovery of 17-Carboxy Budesonide During Extraction
For researchers, scientists, and drug development professionals, accurate quantification of drug metabolites is critical for pharmacokinetic and metabolism studies. 17-Carboxy Budesonide, a primary metabolite of the corticosteroid Budesonide, can present extraction challenges leading to low and variable recovery. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your extraction methods and achieve reliable results.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can stem from several factors related to its chemical properties and the complexities of biological matrices. As an acidic metabolite, its extraction is highly dependent on pH.
Issue 1: Inefficient Extraction from Biological Matrix
-
Possible Cause: Incorrect pH during sample loading (SPE) or extraction (LLE).
-
Explanation: this compound possesses a carboxylic acid group. To ensure it is in a neutral, less polar form for efficient binding to a reversed-phase SPE sorbent or for partitioning into an organic solvent during LLE, the sample pH must be acidic.
-
Solution: Acidify the plasma or urine sample to a pH of approximately 4-5 before extraction. This can be achieved by adding a small volume of a suitable acid, such as formic acid or hydrochloric acid.
-
-
Possible Cause: Incomplete protein precipitation.
-
Explanation: In plasma samples, this compound may be bound to proteins. If proteins are not sufficiently removed, the analyte can be lost during subsequent extraction steps.
-
Solution: Ensure thorough protein precipitation by using an adequate volume of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (typically a 3:1 ratio of solvent to plasma). Vortex vigorously and centrifuge at a high speed to ensure a clear supernatant.
-
-
Possible Cause: Inappropriate solvent selection for LLE.
-
Explanation: The choice of organic solvent for LLE is crucial for partitioning the analyte from the aqueous sample.
-
Solution: Use a water-immiscible organic solvent that has a good affinity for this compound. A mixture of methyl tert-butyl ether (MTBE) and hexane (B92381) (e.g., 70:30, v/v) can be effective. Diethyl ether is also a common choice for extracting acidic drugs.
-
Issue 2: Analyte Loss During SPE Wash Steps
-
Possible Cause: Wash solvent is too strong.
-
Explanation: A wash solvent with high organic content can prematurely elute the weakly retained this compound from the SPE sorbent along with interferences.
-
Solution: Use a weak wash solvent. A low percentage of methanol (e.g., 5%) in water is a good starting point. Ensure the wash solvent is also acidified to maintain the neutral state of the analyte.
-
Issue 3: Incomplete Elution from SPE Sorbent
-
Possible Cause: Elution solvent is too weak or has the incorrect pH.
-
Explanation: To elute this compound from a reversed-phase sorbent, the solvent must be strong enough to disrupt the hydrophobic interactions. Additionally, to ensure the analyte is in its ionized, more polar state for efficient elution, the pH of the elution solvent should be basic.
-
Solution: Use an elution solvent with a high percentage of organic solvent (e.g., methanol or acetonitrile). To increase elution efficiency, consider adding a small amount of a basic modifier, such as ammonium (B1175870) hydroxide, to the elution solvent to deprotonate the carboxylic acid group.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
A1: The most critical property is its acidic nature due to the carboxylic acid functional group. This dictates the pH-dependent extraction behavior. Its parent compound, Budesonide, is lipophilic, and while the addition of a carboxyl group increases polarity, this compound still retains sufficient hydrophobicity to be extracted using reversed-phase SPE or LLE with appropriate organic solvents.
Q2: Which extraction method, SPE or LLE, is generally better for this compound?
A2: Both methods can be effective. SPE often provides cleaner extracts by selectively isolating the analyte and removing more matrix components, which can be crucial for sensitive LC-MS/MS analysis. LLE is a simpler and often cheaper technique but may be less selective and result in more significant matrix effects. The choice depends on the required sensitivity, sample throughput, and available resources.
Q3: What type of SPE sorbent is recommended for this compound?
A3: A polymeric reversed-phase sorbent, such as a poly(divinylbenzene-co-N-vinylpyrrolidone) based material, is a good choice. These sorbents have high surface area and are stable across a wide pH range, offering robust performance for extracting acidic compounds like this compound from biological fluids.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize them:
-
Optimize Sample Cleanup: A well-developed SPE protocol is the first line of defense.
-
Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled this compound is the ideal internal standard as it will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.
Q5: What are typical recovery rates for Budesonide and its metabolites?
A5: While specific recovery data for this compound is not extensively published, recovery for the parent drug, Budesonide, using optimized SPE methods from plasma can be in the range of 70-90%. For acidic metabolites in general, recoveries can vary widely depending on the optimization of the extraction protocol. A well-optimized method for this compound should aim for a recovery of >70% with good precision.
Quantitative Data Summary
The following tables summarize typical recovery data for Budesonide and general recovery data for different extraction methods, which can serve as a benchmark for optimizing this compound extraction.
Table 1: Reported Recovery of Budesonide using Various Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 88.9 ± 5.9 | [1] |
| Solid-Phase Extraction (SPE) | Human Plasma | 84.7 - 89.4 | [2] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 72.48 - 81.48 | [3][4] |
Table 2: General Comparison of Extraction Methodologies for Drug Metabolites
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High | Moderate to Low |
| Recovery | Generally High (with optimization) | Variable |
| Cleanliness of Extract | High | Moderate to Low |
| Potential for Automation | High | Moderate |
| Solvent Consumption | Lower | Higher |
| Cost per Sample | Higher | Lower |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a recommended starting point based on the principles of extracting acidic drugs. Optimization may be required.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add an appropriate internal standard.
-
Add 1.5 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with 1 mL of 2% formic acid in water to acidify the sample.
-
-
SPE Procedure (using a polymeric reversed-phase cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 2% formic acid in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 1 mL of methanol containing 2% ammonium hydroxide.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Acidify the sample to pH 4-5 with 1 M hydrochloric acid.
-
-
LLE Procedure:
-
Add 5 mL of an extraction solvent (e.g., methyl tert-butyl ether or a 70:30 mixture of MTBE:hexane) to the acidified urine sample.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Post-Extraction:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the SPE and LLE workflows for extracting this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Stability of 17-Carboxy Budesonide in Stored Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 17-Carboxy Budesonide (B1683875) in stored biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 17-Carboxy Budesonide in stored samples?
The stability of this compound, a major metabolite of Budesonide, can be influenced by several factors inherent to its chemical structure and the storage environment. As a corticosteroid metabolite, its stability is primarily affected by:
-
Temperature: Storage at inappropriate temperatures can lead to degradation. Lower temperatures are generally recommended to slow down chemical and enzymatic degradation processes.
-
pH: The pH of the sample matrix can significantly impact the stability of corticosteroids. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions. For instance, the stability of budesonide solutions is known to decrease as the pH increases.
-
Oxidation: Corticosteroids can be susceptible to oxidation. The presence of oxidizing agents or exposure to air can lead to the formation of degradation products.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds, including corticosteroids. It is advisable to protect samples from light during storage and handling.
-
Enzymatic Degradation: In biological matrices like plasma or serum, endogenous enzymes can metabolize or degrade the analyte if not properly handled and stored.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of analytes. It is recommended to minimize the number of freeze-thaw cycles.
Q2: What are the recommended storage conditions for plasma or serum samples containing this compound?
While specific long-term stability data for this compound is not extensively published, general best practices for corticosteroids and other metabolites in biological matrices should be followed.
| Storage Condition | Recommendation | Rationale |
| Short-Term Storage | 2-8°C | For temporary storage (a few hours) during sample processing. |
| Long-Term Storage | ≤ -70°C | To minimize chemical and enzymatic degradation over extended periods.[1] |
| Freeze-Thaw Cycles | Avoid repeated cycles | Aliquot samples into single-use vials to prevent degradation.[2] |
| Light Exposure | Store in amber tubes or in the dark | To prevent photodegradation. |
Q3: How many freeze-thaw cycles are acceptable for samples containing corticosteroid metabolites?
There is no universally defined number of acceptable freeze-thaw cycles for this compound. However, studies on other corticosteroid metabolites suggest that repeated freeze-thaw cycles should be avoided. For general guidance, it is best to limit freeze-thaw cycles to a maximum of three. To mitigate the risk of degradation, it is highly recommended to aliquot samples into smaller, single-use volumes before the initial freezing.
Q4: Are there any known degradation pathways for this compound?
This compound is itself a degradation product of Budesonide, formed via oxidation.[3][4] The carboxylic acid functional group is generally more stable than other moieties in the parent drug. However, further degradation could potentially occur under harsh conditions, such as extreme pH or high temperatures, although specific pathways for this compound are not well-documented in the available literature.
Troubleshooting Guides
Issue: I am observing lower than expected concentrations of this compound in my stored samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Degradation due to improper storage temperature. | Verify that samples have been consistently stored at ≤ -70°C. If stored at higher temperatures (e.g., -20°C), degradation may have occurred. For future studies, ensure immediate and consistent storage at the recommended temperature. |
| Multiple freeze-thaw cycles. | Review the sample handling history to determine the number of freeze-thaw cycles. If more than three, this is a likely cause. In the future, aliquot samples into single-use tubes after the initial processing. |
| pH-mediated degradation. | Check the pH of your sample matrix if possible. Extreme pH values can accelerate degradation. Ensure that any buffers used are within a neutral pH range. |
| Oxidative degradation. | If samples were exposed to air for extended periods or if the storage container was not airtight, oxidation could be a factor. Use tightly sealed containers and minimize headspace. |
| Photodegradation. | Assess if samples were exposed to light for prolonged durations. Always use amber tubes or store samples in a dark environment. |
Issue: I am seeing unexpected peaks in my chromatogram when analyzing stored samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Formation of degradation products. | This could indicate that this compound has degraded further. Review the storage conditions and sample handling procedures as outlined above. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and confirm if the unexpected peaks correspond to these. |
| Matrix effects. | The interfering peaks may be from the biological matrix itself and may have become more prominent over time due to changes in the matrix. Re-evaluate your sample extraction and clean-up procedures. |
| Contamination. | The unexpected peaks could be from an external contaminant. Review all reagents, solvents, and labware used in the sample preparation and analysis process. |
Experimental Protocols
Protocol: General Procedure for Evaluating the Long-Term Stability of this compound in Human Plasma
This protocol provides a general framework. Specific parameters should be optimized and validated for your particular analytical method and laboratory conditions.
-
Preparation of Stock and Spiked Samples:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Spike a pool of human plasma (with appropriate anticoagulant, e.g., EDTA) with the stock solution to achieve a known concentration of this compound.
-
Gently mix and allow the spiked plasma to equilibrate.
-
-
Aliquoting and Baseline Analysis (Time Zero):
-
Aliquot the spiked plasma into multiple single-use polypropylene (B1209903) tubes.
-
Immediately analyze a subset of these aliquots (n=3 or more) to establish the baseline concentration (Time Zero). This analysis should be performed using a validated analytical method (e.g., LC-MS/MS).
-
-
Storage:
-
Store the remaining aliquots under the desired long-term storage conditions (e.g., -20°C and -80°C).
-
Protect the samples from light.
-
-
Stability Testing at Designated Time Points:
-
At predefined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of aliquots (n=3 or more) from each storage condition.
-
Thaw the samples under controlled conditions (e.g., on ice or at room temperature).
-
Process and analyze the samples using the same validated analytical method used for the baseline analysis.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point for each storage condition.
-
Compare the mean concentration at each time point to the baseline (Time Zero) concentration.
-
The stability is often expressed as the percentage of the initial concentration remaining. The analyte is typically considered stable if the mean concentration is within a predefined range of the baseline (e.g., ±15%).
-
Visualizations
References
Technical Support Center: Minimizing Analytical Variability in 17-Carboxy Budesonide Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize analytical variability in the quantification of 17-carboxy budesonide (B1683875).
Frequently Asked Questions (FAQs)
Q1: What is 17-carboxy budesonide and why is it measured?
A1: this compound is a metabolite of budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. It is formed through the degradation of budesonide.[1] Measuring its concentration in biological matrices is crucial for pharmacokinetic and metabolic studies.
Q2: What are the main analytical challenges in quantifying this compound?
A2: The primary challenges include its low concentration in biological samples, potential for analytical variability, and susceptibility to matrix effects in LC-MS/MS analysis.[2][3] As a carboxylic acid, it can also exhibit poor retention in reversed-phase chromatography and may interact with metal surfaces in the analytical system.
Q3: What is the most common analytical technique for this compound quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method due to its high sensitivity, selectivity, and specificity, which are necessary for accurately measuring the low concentrations of this compound in complex biological matrices.[2][3]
Q4: Why is an internal standard crucial for this assay?
A4: An internal standard (IS) is essential to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard of this compound is ideal as it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for matrix effects and extraction losses.[4][5] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for all sources of variability as effectively.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions of the carboxylic acid group with the stationary phase or metal components of the LC system. 2. Inappropriate mobile phase pH. 3. Column degradation. | 1. Use a column with end-capping or a PFP (pentafluorophenyl) column. Consider using a metal-free or bio-inert LC system. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form (typically by adding a small amount of acid like formic acid). 3. Replace the column and ensure mobile phase is within the recommended pH range for the column. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Instability of the analyte in the sample or extract. 4. Improper integration of the chromatographic peak. | 1. Automate sample preparation steps where possible. Ensure consistent vortexing, evaporation, and reconstitution steps. 2. Optimize the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). Use a stable isotope-labeled internal standard. 3. Investigate analyte stability at different temperatures and in different solvents. Keep samples on ice and analyze them promptly after preparation. 4. Review and consistently apply peak integration parameters. |
| Low Signal Intensity or Inability to Reach Required LLOQ | 1. Poor extraction recovery. 2. Ion suppression due to matrix effects. 3. Suboptimal mass spectrometer settings. 4. Analyte degradation during sample processing or storage. | 1. Optimize the extraction solvent and pH. Solid-phase extraction (SPE) may provide better recovery and cleaner extracts than liquid-liquid extraction (LLE) or protein precipitation (PPT). 2. Improve sample clean-up. Modify chromatographic conditions to separate the analyte from co-eluting matrix components. 3. Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of the analyte. 4. Ensure proper storage conditions for samples and extracts (e.g., -80°C). Minimize freeze-thaw cycles. |
| Carryover in Blank Injections | 1. Adsorption of the analyte to surfaces in the autosampler or LC system. 2. Insufficient needle wash. | 1. Use a stronger needle wash solution that includes an organic solvent and potentially a small amount of acid or base to remove residual analyte. 2. Increase the volume and number of needle washes between injections. |
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS assays of corticosteroid carboxylic acid metabolites, which can be used as a benchmark for a this compound assay.
| Parameter | Typical Acceptance Criteria | Example Data (Fluticasone Propionate-17β-carboxylic acid) [2] |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 10.3 pg/mL |
| Intra-assay Precision (%CV) | < 15% (except LLOQ < 20%) | 7.4 - 12.0% |
| Inter-assay Precision (%CV) | < 15% (except LLOQ < 20%) | 7.4 - 12.0% |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | Within acceptable limits |
| Recovery (%) | Consistent, precise, and reproducible | 85.8 - 111.9% |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for analogous corticosteroid metabolites.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of plasma, add the internal standard (e.g., this compound-d5).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).
-
Wash with 1 mL of methanol/water (50:50, v/v).
-
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1-5.0 min: Return to 10% B for re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
This compound: To be determined by infusion of a standard.
-
Internal Standard: To be determined by infusion of the standard.
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Proposed degradation pathway of Budesonide to this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical workflow for troubleshooting assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry analysis of urinary fluticasone propionate-17beta-carboxylic acid for monitoring compliance with inhaled-fluticasone propionate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Strategies to enhance the chromatographic resolution of Budesonide metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Budesonide (B1683875) and its metabolites.
Troubleshooting Guides
Problem: Poor resolution between Budesonide epimers (22R and 22S).
Q1: My Budesonide epimers are co-eluting or showing poor separation. What are the initial steps to improve resolution?
A1: Co-elution of Budesonide epimers is a common challenge due to their structural similarity. Here is a systematic approach to enhance their separation:
-
Optimize Mobile Phase Composition: The organic modifier percentage is a critical factor. A slight decrease in the organic solvent (e.g., acetonitrile (B52724), methanol) concentration can increase retention times and improve separation between closely eluting peaks.[1][2][3]
-
Adjust Column Temperature: Temperature can significantly affect selectivity. Experiment with temperatures between 30-50°C. Lower temperatures may increase resolution, but can also broaden peaks and increase backpressure.[3][4] An optimal temperature needs to be determined empirically.
-
Modify Flow Rate: Reducing the flow rate can sometimes enhance separation efficiency, though it will increase the analysis time.[5] It is crucial to find a balance between resolution and run time.[3][4]
-
Check Column Health: A sudden decrease in resolution might indicate a compromised column.[6] Ensure the column is properly conditioned and has not degraded, especially when using phosphate (B84403) buffers at high temperatures.[6]
Problem: Inadequate separation between Budesonide and its primary metabolites (16α-hydroxyprednisolone and 6β-hydroxybudesonide).
Q2: I am observing peak overlapping between Budesonide and its metabolites. How can I improve this separation?
A2: To improve the resolution between Budesonide and its metabolites, consider the following strategies:
-
Employ Gradient Elution: A gradient elution program, where the mobile phase strength is changed over time, is often more effective for separating compounds with different polarities, such as a parent drug and its more polar metabolites.[5][7][8] Start with a lower percentage of organic solvent and gradually increase it.
-
Adjust Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the analytes, thereby affecting their retention and selectivity.[2][5] For Budesonide and its metabolites, a slightly acidic pH (e.g., 3.2-4.5) is commonly used.[9][10][11]
-
Change Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, consider a different column. While C18 columns are widely used, a C8 or a phenyl column might offer different selectivity for these compounds.[1][5]
-
Sample Preparation: Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is effectively removing interfering matrix components.[12][13][14][15]
Frequently Asked Questions (FAQs)
Q3: What are the typical starting conditions for separating Budesonide and its metabolites using reversed-phase HPLC?
A3: A good starting point for method development would be:
-
Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of acetonitrile and water or methanol (B129727) and water.[9][16] A common starting ratio is around 50:50 (v/v) and can be adjusted based on initial results.[9]
-
pH: An acidic pH, often achieved by adding formic acid or using a phosphate buffer (e.g., pH 3.2).[9][11][17]
Q4: Can I use the same method for both quantification in plasma and for stability testing of a formulation?
A4: Not necessarily. Methods for bioanalysis (e.g., in plasma) prioritize sensitivity and selectivity to detect low concentrations in a complex matrix.[14] These often involve extensive sample preparation and are typically run on highly sensitive instruments like a UPLC-MS/MS.[10][12][13] Stability-indicating methods, on the other hand, must be able to separate the active pharmaceutical ingredient (API) from its degradation products and impurities, which may require different chromatographic selectivity.[9][18]
Q5: What are the major metabolites of Budesonide I should be looking for?
A5: The two primary metabolites of Budesonide are 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[10][19] Several other minor metabolites have also been identified.[10][19]
Data Presentation
Table 1: Example HPLC Conditions for Budesonide and Metabolite Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax C-8 (2.1x150 mm, 5 µm)[10] | Phenomenex C18 (250 × 4.6 mm)[9] | Hypersil C18[18] |
| Mobile Phase | A: 5mM Ammonium Acetate (pH 4.5), B: Acetonitrile[10] | Methanol/water (80:20 v/v)[9] | Ethanol-acetonitrile-phosphate buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v)[18] |
| Elution | Gradient: 20% B to 80% B in 14 min[10] | Isocratic[9] | Isocratic[18] |
| Flow Rate | 0.3 mL/min[10] | Not Specified | 1.5 ml/min[18] |
| Detection | MS/MS (ESI+)[10] | PDA at 244 nm[9] | UV at 240 nm[18] |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method for Budesonide and Metabolites
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% formic acid solution in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Chromatographic System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 244 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B (linear gradient)
-
15-18 min: 70% B (isocratic)
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Sample Preparation (from plasma):
-
To 500 µL of plasma, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Visualizations
Caption: A workflow for troubleshooting poor chromatographic resolution.
Caption: Key factors influencing chromatographic resolution.
References
- 1. chromtech.com [chromtech.com]
- 2. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dshs-koeln.de [dshs-koeln.de]
- 11. Insights of different analytical approaches for estimation of budesonide as COVID-19 replication inhibitor in its novel combinations: green assessment with AGREE and GAPI approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of budesonide in human urine after inhalation by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jopir.in [jopir.in]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Inter-assay and intra-assay precision for 17-Carboxy Budesonide quantification
For researchers, scientists, and drug development professionals, achieving precise and reliable quantification of drug metabolites is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of inter-assay and intra-assay precision for the quantification of key budesonide (B1683875) metabolites, supported by experimental data and detailed methodologies.
Inter-Assay and Intra-Assay Precision Data
The following table summarizes the inter-assay and intra-assay precision for the quantification of 16α-hydroxyprednisolone and 6β-hydroxybudesonide in human plasma using a validated LC-MS/MS method. Precision is expressed as the coefficient of variation (%CV).
| Analyte | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| 16α-hydroxyprednisolone | 0.1 (LLOQ) | ≤20 | ≤20 |
| 0.3 (Low QC) | ≤15 | ≤15 | |
| 2.5 (Mid QC) | ≤15 | ≤15 | |
| 8.0 (High QC) | ≤15 | ≤15 | |
| 6β-hydroxybudesonide | 0.1 (LLOQ) | ≤20 | ≤20 |
| 0.3 (Low QC) | ≤15 | ≤15 | |
| 2.5 (Mid QC) | ≤15 | ≤15 | |
| 8.0 (High QC) | ≤15 | ≤15 |
Data sourced from a study by Wang et al. (2003), which simultaneously quantified budesonide and its two metabolites. The acceptance criteria for precision were ≤20% at the Lower Limit of Quantification (LLOQ) and ≤15% for other quality control (QC) samples.
Experimental Protocol: LC-MS/MS Quantification of Budesonide Metabolites
The data presented above was generated using a robust and validated LC-MS/MS method. The following is a detailed description of the experimental protocol employed.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Extraction Technique: Solid-Phase Extraction (SPE)
-
Aliquots of plasma samples, spiked with an internal standard (e.g., 9-fluoro-hydrocortisone), were processed.
-
The samples were loaded onto a conditioned SPE cartridge.
-
The cartridge was washed to remove interfering substances.
-
The analytes of interest (budesonide and its metabolites) were eluted using an appropriate solvent.
-
The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate suitable for the column dimensions.
-
Injection Volume: A specific volume of the reconstituted sample was injected into the LC system.
3. Mass Spectrometry (MS) Conditions:
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode was found to be suitable for these analytes.
-
Detection: Multiple Reaction Monitoring (MRM) was used for selective and sensitive detection of the parent and product ions of each analyte and the internal standard.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of budesonide and its metabolites from plasma samples using LC-MS/MS.
Caption: LC-MS/MS workflow for budesonide metabolite quantification.
Comparison with Alternative Methods
While LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites, other techniques can be employed, particularly for the parent drug, budesonide.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may be suitable for higher concentration samples, such as in pharmaceutical formulations. It is generally less effective for the low concentrations of metabolites found in biological matrices.
-
Immunoassays (e.g., ELISA): These methods can be highly sensitive but may suffer from cross-reactivity with other metabolites or endogenous substances, potentially leading to less accurate results.
For the quantification of low-level metabolites like 17-Carboxy Budesonide, LC-MS/MS remains the most appropriate and reliable technique due to its superior sensitivity, selectivity, and accuracy. The development and validation of such an assay, following established guidelines, would be essential for its use in clinical and research settings.
Comparative Guide to Linearity and Recovery in 17-Carboxy Budesonide Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
This guide provides a comprehensive comparison of analytical methods for the quantification of 17-Carboxy Budesonide (B1683875), a primary metabolite of the corticosteroid budesonide. Understanding the linearity and recovery of these methods is crucial for accurate pharmacokinetic and metabolic studies in drug development. This document presents a summary of available data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.
I. Comparison of Analytical Methods and Performance
The primary analytical technique for the quantification of 17-Carboxy Budesonide and other budesonide metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for detecting the low concentrations of metabolites often found in biological matrices. While specific data for this compound is limited in publicly available literature, we can draw comparisons from validated methods for budesonide and its other major metabolites, such as 16α-hydroxyprednisolone and 6β-hydroxybudesonide.
| Analyte(s) | Method | Biological Matrix | Linearity Range | Mean Recovery (%) | Reference |
| Budesonide, 16α-hydroxyprednisolone, 6β-hydroxybudesonide | LC-MS/MS | Human Plasma | 0.1 - 10 ng/mL | Not Reported | [1] |
| Budesonide | LC-MS/MS | Human Plasma | 2.0 - 1024 pg/mL | Not Reported | [2] |
| Budesonide | LC-MS/MS | Human Plasma | 10 - 1200 pg/mL | 84.7 - 89.4 | [3] |
| Budesonide | HPLC | Pharmaceutical Dosage Form | 2 - 12 µg/mL | ~100 | [4][5] |
| Budesonide | HPLC | Pharmaceutical Dosage Form | 1 - 50 µg/mL | Quantitative |
Note: While the table above provides data for budesonide and other metabolites, it highlights the need for specific validation studies on this compound to establish its unique linearity and recovery characteristics. The principles and general procedures from these methods, however, provide a strong foundation for developing a robust assay for this compound.
II. Experimental Protocols
Below are detailed experimental protocols adapted from validated methods for budesonide and its metabolites, which can serve as a starting point for the analysis of this compound.
A. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices like plasma and urine.
Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated biological sample (e.g., 0.5 mL of plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte of interest with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) Workflow.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, would need to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be determined. For example, for budesonide, a transition of m/z 431.3 → 323.2 has been used.
Caption: LC-MS/MS Analytical Workflow.
III. Linearity and Recovery Studies: A Procedural Overview
To ensure the accuracy and reliability of the analytical method for this compound, linearity and recovery studies must be performed as part of the method validation process.
A. Linearity Assessment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
Procedure:
-
Prepare Calibration Standards: A series of calibration standards of this compound are prepared by spiking known concentrations of the analyte into a blank biological matrix (e.g., drug-free plasma). A typical range might be from 0.1 to 100 ng/mL.
-
Analysis: Analyze each calibration standard in triplicate using the developed LC-MS/MS method.
-
Construct Calibration Curve: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.
-
Regression Analysis: Perform a linear regression analysis on the data. The acceptance criterion for linearity is typically a coefficient of determination (r²) of ≥ 0.99.
Caption: Linearity Assessment Workflow.
B. Recovery Study
The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.
Procedure:
-
Prepare Spiked Samples: Prepare samples at three concentration levels (low, medium, and high) by spiking known amounts of this compound into the biological matrix.
-
Prepare Post-Extraction Spiked Samples: Prepare a corresponding set of samples by spiking the same amounts of analyte into the matrix after the extraction process.
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculate Recovery: The recovery is calculated using the following formula:
Recovery (%) = (Peak Area of Pre-extraction Spiked Sample / Peak Area of Post-extraction Spiked Sample) x 100
Acceptable recovery is typically within 85-115%.
IV. Conclusion
References
- 1. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. nanobioletters.com [nanobioletters.com]
Navigating the Bioanalytical Maze: A Comparative Guide to GLP-Compliant Assays for Budesonide and its Metabolites, Including 17-Carboxy Budesonide
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the selection of a robust and reliable GLP-compliant assay is paramount. This guide provides a comparative overview of analytical methodologies for the potent corticosteroid, budesonide (B1683875), and its key metabolites. While the primary focus of available literature and services is on budesonide and its major active metabolite, 16α-hydroxyprednisolone, this guide also addresses the analytical considerations for the less-studied metabolite, 17-Carboxy Budesonide.
The bioanalysis of budesonide and its metabolites is critical for pharmacokinetic, toxicokinetic, and clinical studies. Due to its extensive first-pass metabolism, understanding the profile of its metabolites is as crucial as quantifying the parent drug. The primary analytical technique for this purpose is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity.
Comparative Analysis of Bioanalytical Methods
While specific, publicly available GLP-compliant validated method data for this compound is limited, we can infer the likely analytical approaches and performance characteristics from the wealth of data on budesonide and its other major metabolites. The following tables summarize typical performance data for LC-MS/MS-based assays for budesonide and its principal metabolite, 16α-hydroxyprednisolone, which would serve as a benchmark for an assay for this compound.
Table 1: Performance Characteristics of a Representative LC-MS/MS Assay for Budesonide in Human Plasma
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 10 ng/mL[1] |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 2: Performance Characteristics of a Representative LC-MS/MS Assay for 16α-hydroxyprednisolone in Human Plasma
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 10 ng/mL[1] |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
Experimental Protocols: A Closer Look
A robust and reliable bioanalytical method is built on a well-defined experimental protocol. Below are detailed methodologies for the key steps in a typical GLP-compliant LC-MS/MS assay for budesonide and its metabolites.
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a common technique for extracting budesonide and its metabolites from biological matrices like plasma, offering high recovery and clean extracts.
-
Sample Pre-treatment: Thaw plasma samples at room temperature. To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.
-
Liquid Chromatography:
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is typical.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for budesonide and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathway of budesonide.
The Case of this compound: An Analytical Perspective
This compound is recognized as a metabolite and an impurity of budesonide. While analytical standards for this compound are commercially available, dedicated GLP-compliant bioanalytical method validation reports are not readily found in the public domain. This suggests that it is a less frequently monitored metabolite in routine pharmacokinetic studies compared to 16α-hydroxyprednisolone.
For researchers requiring the quantification of this compound under GLP, a custom method development and validation project with a specialized Contract Research Organization (CRO) would likely be necessary. The analytical approach would almost certainly be LC-MS/MS, and the validation would need to adhere to the stringent guidelines set by regulatory authorities such as the FDA and EMA. Key validation parameters would include:
-
Selectivity and Specificity: Ensuring no interference from the parent drug, other metabolites, or endogenous matrix components.
-
Sensitivity (LLOQ): Establishing the lowest concentration that can be reliably quantified.
-
Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
Finding a GLP-Compliant Service Provider
Several CROs specialize in GLP-compliant bioanalysis and have extensive experience with corticosteroids. When selecting a partner for the analysis of budesonide and its metabolites, including this compound, it is crucial to inquire about their specific experience with these compounds and their capabilities in developing and validating novel assays.
References
Comparative analysis of Budesonide and 17-Carboxy Budesonide stability
A deep dive into the chemical stability of the potent corticosteroid, Budesonide (B1683875), and its primary metabolite, 17-Carboxy Budesonide, reveals key differences in their degradation profiles under various stress conditions. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the relative stability of these two compounds.
Budesonide, a widely used glucocorticoid for the treatment of asthma and inflammatory bowel disease, undergoes extensive metabolism in the body, leading to the formation of metabolites with reduced or negligible pharmacological activity. One of the major metabolites is this compound. Understanding the stability of both the parent drug and its metabolite is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations.
Executive Summary of Stability Comparison
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While extensive data is available on the stability of Budesonide, information on its metabolite, this compound, is less prevalent. However, based on its formation as a degradation product under oxidative and thermal stress, it is inferred to be a more stable entity resulting from the oxidation of the C-21 alcohol group of Budesonide.
This guide synthesizes available data to present a comparative overview of their stability under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Data Presentation: Stability under Forced Degradation
The following table summarizes the degradation behavior of Budesonide under various stress conditions, as reported in several stability-indicating HPLC method development studies. While direct percentage degradation for this compound is not available, its role as a major degradant is noted.
| Stress Condition | Budesonide Degradation Profile | This compound Stability Profile (Inferred) | Key Degradation Products of Budesonide |
| Acidic Hydrolysis (e.g., 0.1 N HCl, 50-60°C) | Significant degradation observed. | Expected to be relatively stable due to the carboxylic acid moiety being less susceptible to acid hydrolysis compared to the C17 and C21 ester-like functionalities of Budesonide. | Epimers of Budesonide, other hydrolysis products. |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) | Highly susceptible to degradation. | The carboxylate form under basic conditions is generally stable. | Epimers of Budesonide, other hydrolysis products. |
| Oxidative Degradation (e.g., 3-30% H₂O₂, RT/50°C) | Significant degradation occurs. | As a product of oxidation, it is expected to be more stable under further oxidative stress compared to Budesonide. | This compound , 17-ketone derivatives, and other oxidation products.[1][2][3] |
| Thermal Degradation (e.g., 50-105°C) | Degradation is observed, particularly at higher temperatures. | Formed as a major degradation product under thermal stress, suggesting it is a stable endpoint of one degradation pathway.[1][2][3] | This compound , Budesonide impurity D, 17-ketone derivatives.[1][2][3] |
| Photolytic Degradation (e.g., UV light) | Susceptible to degradation upon exposure to light. | Data not available, but the core steroidal structure suggests potential for photolytic degradation. | Photodegradants (specific structures not consistently reported). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are typical experimental protocols for conducting forced degradation studies on Budesonide, which can be adapted for this compound.
General Procedure for Forced Degradation Studies
A stock solution of the test compound (Budesonide or this compound) is prepared in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N hydrochloric acid and heated at a specified temperature (e.g., 50°C or 60°C) for a defined period (e.g., 30 minutes to 2 hours). The solution is then neutralized with 0.1 N sodium hydroxide (B78521).[4]
-
Alkaline Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N sodium hydroxide and heated at a specified temperature (e.g., 60°C) for a defined period. The solution is then neutralized with 0.1 N hydrochloric acid.
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% or 30%) and kept at room temperature or heated (e.g., 50°C) for a specified duration (e.g., 30 minutes to 24 hours).[4]
-
Thermal Degradation: The stock solution is heated in a water bath or oven at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[4] For solid-state thermal stress, the powdered substance is exposed to dry heat (e.g., 105°C) for a set time.
-
Photolytic Degradation: The stock solution (or solid substance) is exposed to UV light (e.g., in a photostability chamber) for a specific duration. A control sample is kept in the dark to differentiate between thermal and photolytic degradation.
Following exposure to the stress conditions, the samples are diluted with an appropriate mobile phase and analyzed using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate the parent drug from its degradation products. A typical method for Budesonide analysis is as follows:
-
Column: C18 column (e.g., Hypersil C18 or Agilent C18).[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.4) and organic solvents (e.g., acetonitrile (B52724) and ethanol (B145695) or methanol).[4][5][6] A common mobile phase composition is a mixture of formic acid and methanol.[4]
-
Detection: UV detection at a wavelength of approximately 240-243 nm.[4][5]
-
Temperature: Column temperature is usually maintained at ambient or a controlled temperature (e.g., 25°C).
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for stability testing and the metabolic pathway of Budesonide.
Conclusion
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. A stability-indicating HPLC assay method for budesonide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the LC-MS/MS Analysis of Budesonide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of major budesonide (B1683875) metabolites. It is designed to assist researchers, scientists, and professionals in drug development in understanding the analytical methodologies and comparative quantitative data for these compounds. The information is compiled from various scientific studies to offer a comprehensive overview.
Budesonide, a potent glucocorticoid, undergoes extensive metabolism in the human body, primarily facilitated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This metabolic process results in the formation of several metabolites, with 6β-hydroxybudesonide and 16α-hydroxyprednisolone being the most prominent.[3][4][5] The glucocorticoid activity of these major metabolites is significantly lower than that of the parent compound.[5] Understanding the profile and concentration of these metabolites is crucial for pharmacokinetic studies, doping control, and assessing drug-drug interactions.[6][7]
Quantitative Comparison of Budesonide and its Major Metabolites
The following table summarizes the quantitative LC-MS/MS data for budesonide and its primary metabolites from a study analyzing human plasma samples. This provides a comparative view of their detection parameters.
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Within-day Precision (CV%) | Between-day Precision (CV%) | Reference |
| Budesonide (BUD) | 0.1 - 10 | 0.1 | ≤ 15 | ≤ 15 | [8] |
| 6β-hydroxybudesonide (OH-BUD) | 0.1 - 10 | 0.1 | ≤ 15 | ≤ 15 | [8] |
| 16α-hydroxyprednisolone (OH-PRED) | 0.1 - 10 | 0.1 | ≤ 15 | ≤ 15 | [8] |
Another study focusing on ultra-sensitive quantification in human plasma achieved an even lower LLOQ for the parent compound.
| Analyte | Linear Range (pg/mL) | LLOQ (pg/mL) | Reference |
| Budesonide | 10 - 1200 | 2 | [9][10] |
Urinary Excretion Profile of Budesonide Metabolites
A study on the urinary excretion of budesonide and its metabolites after oral and inhaled administration revealed that 16α-hydroxyprednisolone and 16α-hydroxyprednisone are the most abundant metabolites.[6] The concentrations of these two metabolites were found to be 5 to 10 times higher than other metabolites.[6]
| Metabolite | Abundance in Urine | Detection Time Post-Administration | Reference |
| 16α-hydroxyprednisolone (Met 1) | High | Up to 50 hours | [6] |
| 16α-hydroxyprednisone (Met 2) | High | Up to 50 hours | [6] |
| 3α, 3β–dihydro-16α-hydroxyprednisone (Met 3) | Low | Up to 50 hours | [6] |
| 6β-hydroxybudesonide (Met 4) | Low | Up to 50 hours | [6] |
| 23-hydroxy-budesonide (Met 5) | Low | Up to 50 hours | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of typical experimental protocols for the LC-MS/MS analysis of budesonide and its metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting budesonide and its metabolites from plasma and urine involves solid-phase extraction.
-
Conditioning: The SPE cartridge (e.g., Cleanert PEP-2) is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.[10]
-
Loading: The biological sample (e.g., 0.2 mL of plasma diluted with 0.2 mL of water) is loaded onto the conditioned cartridge.[9]
-
Washing: The cartridge is washed with 1 mL of water followed by 1 mL of 5% methanol to remove interferences.[10]
-
Elution: The analytes of interest are eluted with 1 mL of methanol.[10]
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen at approximately 50°C. The residue is then reconstituted in a specific volume (e.g., 200 µL) of the mobile phase for injection into the LC-MS/MS system.[10]
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is typically used for separation (e.g., InertSustain AQ-C18 HP, 3 µm, 2.1 × 50 mm).[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.[6][9]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) is a widely used technique, which can be operated in either positive or negative ion mode.[6][8]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying specific parent-to-product ion transitions for each analyte.[11]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the LC-MS/MS analysis of budesonide metabolites.
Caption: Workflow for Budesonide Metabolite Analysis.
Budesonide Metabolism Pathway
The metabolic conversion of budesonide is primarily a detoxification process, leading to compounds with substantially reduced anti-inflammatory activity.
Caption: Simplified Budesonide Metabolism Pathway.
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Budesonide - Wikipedia [en.wikipedia.org]
- 3. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Identification of budesonide metabolites in human urine after oral administration | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Physicochemical Properties of Budesonide and Its Carboxylic Acid Metabolite
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a drug and its metabolites is fundamental to predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed comparison of the physicochemical characteristics of the potent corticosteroid, budesonide (B1683875), and its primary carboxylic acid metabolite, 16α-hydroxyprednisolone.
Budesonide is a widely used glucocorticoid for the treatment of asthma and other inflammatory conditions. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its delivery to the site of action and its subsequent systemic clearance. A key metabolic pathway for budesonide involves its conversion to 16α-hydroxyprednisolone, a significantly less active compound. This metabolic inactivation is a critical factor in budesonide's favorable safety profile. This comparison guide outlines the key physicochemical differences between the parent drug and its metabolite, supported by experimental data and detailed methodologies.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of budesonide and its main metabolite, 16α-hydroxyprednisolone. These parameters are crucial in understanding the behavior of these compounds in biological systems.
| Physicochemical Property | Budesonide | 16α-Hydroxyprednisolone |
| Molecular Formula | C₂₅H₃₄O₆[1][2] | C₂₁H₂₈O₆[3][4][5] |
| Molecular Weight ( g/mol ) | 430.5[1][2] | 376.44[3][4] |
| pKa | ~12.0 - 13.75[6] | ~11.76 - 11.93[3][7] |
| logP (Octanol-Water Partition Coefficient) | ~2.4 - 2.5[1][2][6] | ~0.53 - 1.2[5][7][8] |
| Water Solubility | Practically insoluble[9] (~25 µg/mL)[10] | 1.13 - 815 mg/L[3][7] |
| Melting Point (°C) | ~220 - 232[6][9] | ~229 - 238[3][4] |
Metabolic Pathway of Budesonide
Budesonide undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12] This metabolic process is crucial for the drug's systemic clearance and low systemic bioavailability, which contributes to its safety profile. The primary metabolic pathway involves the cleavage of the acetal (B89532) group, leading to the formation of two main metabolites: 16α-hydroxyprednisolone and butyric acid. The glucocorticoid activity of these metabolites is negligible, being less than 1% of the parent compound.[12]
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 16alpha-Hydroxyprednisolone - Protheragen [protheragen.ai]
- 5. 16alpha-Hydroxyprednisolone | C21H28O6 | CID 11047056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chemscene.com [chemscene.com]
- 9. byjus.com [byjus.com]
- 10. 16Alpha-Hydroxyprednisolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Budesonide - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
The Attenuated Profile of Budesonide's Metabolites: A Comparative Analysis
A comprehensive examination of the biological activity of budesonide (B1683875) versus its primary metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, reveals a significant reduction in glucocorticoid receptor affinity and anti-inflammatory potential. This guide provides a detailed comparison, supported by experimental data and methodologies, for researchers and scientists in drug development.
Budesonide, a potent synthetic corticosteroid, exerts its therapeutic effects through high-affinity binding to the glucocorticoid receptor (GR), initiating a cascade of anti-inflammatory responses.[1] However, its systemic safety profile is favorably influenced by its extensive first-pass metabolism in the liver into significantly less active compounds.[2] This comparative guide elucidates the stark contrast in biological activity between the parent drug and its key metabolites.
Glucocorticoid Receptor Binding Affinity: A Quantitative Comparison
The cornerstone of glucocorticoid activity lies in its ability to bind to the glucocorticoid receptor. Competitive radioligand binding assays are instrumental in determining the relative affinity of a compound for the GR. In these assays, the test compound's ability to displace a radiolabeled glucocorticoid, such as [³H]-dexamethasone, from the receptor is measured.
Quantitative analysis demonstrates that budesonide possesses a high affinity for the glucocorticoid receptor. In contrast, its primary metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide, are markedly less potent in this regard. Experimental data indicates that these metabolites are very weak competitors for the GR ligand-binding sites.[3]
| Compound | Relative Glucocorticoid Receptor Binding Affinity (% of Dexamethasone) |
| Budesonide | High (Significantly greater than Dexamethasone)[3][4][5] |
| 16α-hydroxyprednisolone | 3%[3] |
| 6β-hydroxybudesonide | 6%[3] |
Table 1: Comparative Glucocorticoid Receptor Binding Affinity. This table summarizes the relative binding affinity of budesonide and its primary metabolites to the glucocorticoid receptor, with dexamethasone (B1670325) as a reference.
Anti-Inflammatory Activity: From Potent to Negligible
The potent anti-inflammatory effects of budesonide are a direct consequence of its strong interaction with the glucocorticoid receptor.[1] This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators.[1] The negligible glucocorticoid receptor binding affinity of 16α-hydroxyprednisolone and 6β-hydroxybudesonide translates to a correspondingly dramatic decrease in their anti-inflammatory activity. This rapid metabolic inactivation is a key feature contributing to budesonide's favorable therapeutic index, minimizing the risk of systemic side effects.[2]
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Radioligand Binding Assay
This in vitro assay quantifies the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Glucocorticoid receptor preparation (e.g., from rat liver cytosol or recombinant human GR)
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled test compounds (Budesonide, 16α-hydroxyprednisolone, 6β-hydroxybudesonide)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and counter
Procedure:
-
A constant, low concentration of radiolabeled glucocorticoid is incubated with the GR preparation.
-
Increasing concentrations of the unlabeled test compounds are added to compete for binding to the GR.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the relative binding affinity.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Reporter Gene Assay for Glucocorticoid Activity
This cell-based assay measures the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector for the human glucocorticoid receptor
-
Reporter plasmid containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compounds
-
Luminometer
Procedure:
-
Cells are co-transfected with the GR expression vector and the GRE-reporter plasmid.
-
Transfected cells are treated with various concentrations of the test compounds.
-
After an incubation period, the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
An increase in reporter gene activity indicates GR activation by the test compound.
Caption: Workflow for a Glucocorticoid Reporter Gene Assay.
Glucocorticoid Receptor Signaling Pathway
Budesonide, upon entering a target cell, binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins (HSPs). This binding event triggers the dissociation of the HSPs and the translocation of the activated budesonide-GR complex into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory cytokines.
Caption: Glucocorticoid Receptor Signaling Pathway of Budesonide.
References
- 1. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Budesonide and its Metabolite 17-Carboxy Budesonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the synthetic corticosteroid Budesonide and its carboxy metabolite, 17-Carboxy Budesonide. While extensive data is available for the parent drug, Budesonide, information on the specific pharmacokinetic parameters of this compound is limited in publicly available literature. This document summarizes the known pharmacokinetic properties of Budesonide and outlines the experimental methodologies used for its analysis, which can be adapted for the study of its metabolites.
Data Presentation: Comparative Pharmacokinetic Parameters
Budesonide is characterized by rapid absorption and extensive first-pass metabolism, primarily in the liver. Its pharmacokinetic parameters can vary depending on the formulation and route of administration.
Table 1: Pharmacokinetic Profile of Budesonide (Human Data)
| Parameter | Oral Administration | Inhaled Administration (DPI) | Intravenous Administration |
| Bioavailability (F) | ~10-21%[1] | 39%[1] | Not Applicable |
| Time to Peak Plasma Concentration (tmax) | 2-8 hours[1] | 0.28 - 0.46 hours[2] | Not Applicable |
| Peak Plasma Concentration (Cmax) | 1.50 ± 0.79 ng/mL (9mg dose)[1] | 1.8 µg/L (1600 µg dose)[2] | Not Applicable |
| Elimination Half-life (t½) | 2.0 - 3.6 hours[1] | 2.3 - 3.0 hours[2] | 2.8 ± 1.1 hours[3] |
| Volume of Distribution (Vd) | 2.2 - 3.9 L/kg[1] | Not specified | 301.3 ± 41.7 L[3] |
| Clearance (CL) | 0.9 - 1.8 L/min[1] | 163 L/h (oral clearance)[2] | 83.7 ± 27.5 L/h[3] |
| Protein Binding | 85-90%[1] | 85-90%[1] | 85-90%[1] |
This compound:
Specific pharmacokinetic data for this compound, such as Cmax, tmax, and elimination half-life, are not well-documented in the reviewed literature. It is recognized as a degradation product of Budesonide. The formation of this compound occurs via the degradation of the corticosteroid side chain.
Experimental Protocols
The determination of Budesonide and its metabolites in biological matrices is primarily achieved through sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Budesonide in Human Plasma via LC-MS/MS
This protocol provides a general framework for the analysis of Budesonide in plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract Budesonide from the plasma matrix and remove interfering substances.
-
Procedure:
-
Spike plasma samples with an internal standard (e.g., Budesonide-d8) to correct for extraction variability.
-
Pre-treat the plasma sample, often by dilution with an acidic solution (e.g., 4% phosphoric acid in water).
-
Condition an SPE cartridge (e.g., Oasis WCX) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elute Budesonide and the internal standard with a stronger solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate Budesonide from other components and quantify it with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Budesonide and its internal standard are monitored.
-
Example Transition for Budesonide: m/z 431.2 → 323.2
-
-
3. Data Analysis
-
The concentration of Budesonide in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Budesonide.
Mandatory Visualizations
Budesonide Metabolism Pathway
Budesonide is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. The primary metabolites are 16α-hydroxyprednisolone and 6β-hydroxybudesonide, which have significantly less corticosteroid activity than the parent compound.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 17-Carboxy Budesonide
Essential guidance for the safe and compliant disposal of 17-Carboxy Budesonide, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical byproducts. The proper disposal of pharmaceutical compounds and their metabolites is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a metabolite of the corticosteroid Budesonide.
Immediate Safety and Logistical Planning
Before handling this compound, it is crucial to have a comprehensive disposal plan in place. This plan should be aligned with your institution's environmental health and safety (EHS) protocols and comply with local, state, and federal regulations.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contamination: Prevent the substance from entering drains or waterways.
-
Emergency Procedures: Ensure that an emergency plan is in place for accidental spills or exposure.
Waste Categorization and Disposal Options
Pharmaceutical waste is generally categorized as either hazardous or non-hazardous.[1][2][3] Given the toxicological profile of the parent compound, Budesonide, it is prudent to manage this compound as a hazardous chemical waste unless determined otherwise by a formal hazardous waste determination.
| Disposal Option | Description | Suitability for this compound | Regulatory Framework |
| Licensed Hazardous Waste Vendor | A specialized company that collects, treats, and disposes of hazardous chemical waste, typically through incineration. | Highly Recommended. This is the safest and most compliant method for disposing of chemical waste with potential hazards. | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), and state/local regulations.[1] |
| Sewer Disposal | Disposing of the substance down the drain. | Not Recommended. The potential for aquatic toxicity and the general prohibition against sewering chemical waste make this an unsafe and non-compliant option. | Clean Water Act, EPA regulations. |
| Regular Trash | Disposing of the substance in the regular solid waste stream. | Not Recommended. The compound's potential hazards preclude this as a safe or compliant disposal method. | RCRA, state/local regulations. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for "this compound and related contaminated materials."
- Do not mix this waste with other chemical waste streams unless approved by your institution's EHS department.
2. Packaging the Waste:
- Place solid this compound and any materials used for its handling (e.g., contaminated gloves, weigh boats, pipette tips) into a chemically resistant, sealable container.
- For solutions containing this compound, use a compatible, leak-proof liquid waste container.
- Ensure the container is properly sealed to prevent leaks or spills.
3. Labeling the Waste Container:
- Affix a hazardous waste label to the container.
- The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The accumulation start date.
- The hazard characteristics (e.g., "Toxic").
- Your name, department, and contact information.
4. Storage of Waste:
- Store the sealed and labeled waste container in a designated satellite accumulation area.
- This area should be secure, well-ventilated, and away from general laboratory traffic.
5. Arranging for Disposal:
- Contact your institution's EHS department to schedule a pickup of the hazardous waste.
- Follow all institutional procedures for waste manifest and handover.
Experimental Workflow for Disposal
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow emphasizes a safety-first approach, starting with an assessment of the compound's hazards and leading to the selection of the most appropriate disposal method.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory practice and contributing to a safer research environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 17-Carboxy Budesonide
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling and disposal of 17-Carboxy Budesonide.
This document provides crucial safety and logistical information for the handling of this compound, a pharmaceutical-related compound. Given the limited specific hazard data for this compound, a conservative approach based on the handling of similar corticosteroids, such as Budesonide, is recommended to ensure the highest level of safety in your laboratory.
Hazard Assessment and Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound impurity notes a lack of comprehensive hazard data, it is prudent to treat it as a compound of unknown potency.[1] Corticosteroids as a class can be potent, and exposure should be minimized. The following PPE is recommended as a minimum standard.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Recommended PPE | Standard/Specification | Rationale |
| Respiratory | Fit-tested N95 or higher respirator | NIOSH-approved | To prevent inhalation of airborne particles, especially when handling the powder form.[2] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | EN 374 | To protect against skin contact. Gloves must be inspected before use and changed frequently.[3] |
| Eyes | Tightly fitting safety goggles with side shields or a face shield | EN 166 (EU) or NIOSH (US) | To protect eyes from dust particles and splashes.[1] |
| Body | Disposable gown or a dedicated lab coat | N/A | To prevent contamination of personal clothing.[2] |
Operational Plan: Step-by-Step Handling Procedures
This procedural guidance is designed to minimize exposure and ensure a safe working environment when handling this compound.
Preparation and Engineering Controls
-
Work Area: Conduct all handling of this compound powder in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Pre-planning: Review the Safety Data Sheet (SDS) and this protocol before beginning any work.[1]
Donning PPE
Follow a systematic procedure for putting on PPE to ensure complete protection. A suggested sequence is:
-
Gown
-
Mask or Respirator
-
Goggles or Face Shield
-
Gloves (ensure cuffs are pulled over the sleeves of the gown)[6]
Handling the Compound
-
Weighing: When weighing the powder, use a balance inside the fume hood or a containment enclosure. Use anti-static tools if necessary.[3]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Avoid Dust Formation: Handle the compound gently to prevent it from becoming airborne.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Decontamination
-
Work Surfaces: Clean all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry after completing work.
-
Equipment: Decontaminate all equipment used for handling the compound.
-
PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. A typical sequence is:
-
Gloves
-
Goggles or Face Shield
-
Gown
-
Mask or Respirator Wash hands immediately after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.[1] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Regulations: Ensure that all federal, state, and local regulations for hazardous waste disposal are followed.[1][7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First-Aid and Emergency Response
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Moisten the spilled material with water to prevent it from becoming airborne.[8] Collect the material with a shovel and place it in a sealed container for disposal.[9] Clean the spill area thoroughly. |
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. download.basf.com [download.basf.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.gentaur.com [cdn.gentaur.com]
- 8. astrazeneca.com.au [astrazeneca.com.au]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
